1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYNDCHBKGURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382261 | |
| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-74-1 | |
| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its precise chemical identity as defined by IUPAC nomenclature, explore its physicochemical properties, outline a plausible synthetic pathway, and discuss its potential applications as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound with CAS Number 849035-74-1 is This compound .[1]
Decoding the IUPAC Name: A Step-by-Step Rationale
The naming of polysubstituted benzene derivatives follows a set of priority rules to ensure consistency.[1][2][3] In the absence of a principal functional group that would give the benzene ring a special name (like phenol or aniline), the substituents are listed alphabetically, and the ring is numbered to give the substituents the lowest possible locants.
Here is the logical flow for naming this specific molecule:
-
Identify the Parent Structure: The core structure is a benzene ring.
-
Identify the Substituents: The benzene ring is substituted with four different groups:
-
Fluoro (-F)
-
Methyl (-CH₃)
-
Methylsulfonyl (-SO₂CH₃)
-
Nitro (-NO₂)
-
-
Determine Numbering Priority: To assign the lowest possible locant numbers to the substituents, we consider all possible starting points and directions of numbering. The primary goal is to achieve the lowest numerical sequence at the first point of difference.
-
Numbering begins at the carbon bearing the fluoro group as '1'. This allows for the substituent pattern 1, 2, 4, 5.
-
-
Alphabetize the Substituents: The substituents are then arranged in alphabetical order:
-
Fluoro
-
Methyl
-
Methylsulfonyl
-
Nitro
-
-
Construct the Final Name: Combining the locants and the alphabetized substituent names before the parent name "benzene" gives us the official IUPAC name: This compound .
This systematic approach ensures that the structure can be accurately reconstructed from its name, a critical aspect of chemical data retrieval and synthesis planning.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 849035-74-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₈H₈FNO₄S | PubChem[1] |
| Molecular Weight | 233.22 g/mol | PubChem[1] |
| Melting Point | 150-151 °C | ChemicalBook[4] |
| Appearance | Likely a solid at room temperature, given the melting point. | Inferred |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A logical precursor for this synthesis would be 1-fluoro-3-methyl-4-(methylsulfonyl)benzene . The synthesis would then proceed via an electrophilic aromatic substitution reaction, specifically nitration.
The overall transformation is as follows:
Caption: Plausible synthetic route via nitration.
General Experimental Protocol for Nitration
This protocol is a generalized procedure based on common nitration reactions of substituted benzenes and should be adapted and optimized for this specific substrate.
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the starting material, 1-fluoro-3-methyl-4-(methylsulfonyl)benzene.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid while stirring, maintaining the low temperature.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material via the addition funnel. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
Self-Validation and Characterization:
-
Melting Point Analysis: A sharp melting point range for the purified product, consistent with the literature value (150-151 °C), is a good indicator of purity.[4]
-
Spectroscopic Analysis: The structure of the final compound should be unequivocally confirmed using modern spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the substitution pattern on the benzene ring.
-
FT-IR: To identify the characteristic functional groups, particularly the nitro (NO₂) and sulfonyl (SO₂) groups.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Applications in Drug Development and Research
This compound is not an active pharmaceutical ingredient itself but serves as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic activity. Its utility stems from the unique combination of its functional groups.
The Strategic Importance of the Functional Groups
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. It can also be readily reduced to an amino group (-NH₂), which is a key functional handle for introducing further molecular diversity. The nitro group itself is a feature in some antimicrobial and antiparasitic drugs.[5]
-
Fluoro Group (-F): The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[6][7]
-
Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is a hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate. Sulfonamides, which can be formed from related sulfonyl chlorides, are a well-known class of antibacterial drugs.[7]
Caption: Key functional groups and their roles in drug design.
Potential Therapeutic Areas
Given the combination of these functional groups, this compound is a promising starting material for the synthesis of novel candidates in a variety of therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic cores.
-
Infectious Diseases: The presence of the nitro and fluoro groups suggests potential for developing new antibacterial, antifungal, or antiparasitic agents.[3][5]
-
Inflammatory Diseases: Substituted benzenes are common scaffolds in the design of anti-inflammatory drugs.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, governed by IUPAC nomenclature, and the versatile reactivity of its constituent functional groups make it an attractive starting point for the synthesis of novel and complex bioactive molecules. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the known roles of its functional motifs in medicinal chemistry underscore its importance for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
Intermediate IUPAC Nomenclature VII. (n.d.). University of California, Davis. Retrieved from [Link]
-
Polysubstituted benzenes. (n.d.). University of Calgary. Retrieved from [Link]
-
Nomenclature of substituted benzene rings. (2010). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S. Retrieved from [Link]
-
The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (n.d.). PubMed. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
-
Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 849035-74-1 [sigmaaldrich.com]
- 3. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS 849035-74-1): A Key Intermediate in the Synthesis of Novel Antitumor Agents
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a key synthetic intermediate in the development of promising anticancer compounds. While direct biological data on this specific precursor is limited, its integral role in the synthesis of biologically active molecules, such as fluorinated 2-arylbenzothiazoles, warrants a detailed examination for researchers and professionals in drug discovery and development.
Physicochemical Properties of the Core Moiety
This compound is a substituted nitroaromatic compound with the chemical formula C₈H₈FNO₄S and a molecular weight of 233.22 g/mol .[1] Its structure is characterized by a benzene ring functionalized with a fluorine atom, a methyl group, a methylsulfonyl group, and a nitro group.
| Property | Value | Source |
| CAS Number | 849035-74-1 | [1] |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white to slight yellow solid (predicted) | |
| Melting Point | 150-151 °C | [2] |
Safety data indicates that this compound may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.
Synthetic Utility: A Gateway to Bioactive Benzothiazoles
The primary significance of this compound in the context of drug discovery lies in its role as a key intermediate in the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its derivatives. These fluorinated benzothiazoles have demonstrated potent and selective antitumor activity.[3][4][5]
General Synthetic Pathway
The synthesis of antitumor benzothiazoles using this compound as a starting material typically involves a multi-step process. A plausible synthetic route is outlined below:
Caption: General synthetic scheme for 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.
The Biological Significance of the End Product: Antitumor Activity of Fluorinated Benzothiazoles
While this compound is a precursor, the resulting 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole derivatives have shown significant promise as anticancer agents.[3][4][5]
Proposed Mechanism of Action
The antitumor activity of these benzothiazole derivatives is believed to be mediated through a mechanism involving metabolic activation.[5] Key steps in this proposed pathway include:
-
Enzymatic Activation: The arylamine moiety of the benzothiazole is a substrate for cytochrome P450 enzymes, particularly CYP1A1.[6][7][8]
-
Formation of Reactive Metabolites: CYP1A1-mediated oxidation generates reactive electrophilic species.[6][7][8]
-
DNA Adduct Formation: These reactive metabolites can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[5]
-
Induction of Cell Death: The formation of DNA adducts can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[3]
Caption: Proposed mechanism of action for antitumor benzothiazoles.
Essential Experimental Protocols for Evaluation
To characterize the biological activity of novel compounds derived from this compound, a series of in vitro assays are essential.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[9][10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
DNA Damage Detection: The Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells.[13][14][15][16]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells after treatment with the test compound.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to break down cellular and nuclear membranes.
-
DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to an electric field to facilitate the migration of damaged DNA.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters such as tail length and tail moment.
Caption: Experimental workflow for evaluating the biological activity of derived compounds.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate for the generation of novel fluorinated benzothiazole-based antitumor agents. While the biological activity of this specific precursor has not been extensively reported, the potent anticancer properties of its derivatives underscore its importance in medicinal chemistry. The proposed mechanism of action, involving metabolic activation and subsequent DNA damage, provides a solid framework for the continued investigation of this class of compounds.
Future research should focus on a more detailed exploration of the structure-activity relationships of benzothiazoles derived from this intermediate. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these promising anticancer candidates in preclinical models. The experimental protocols outlined in this guide provide a robust foundation for researchers to further elucidate the therapeutic potential of this important class of molecules.
References
-
Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). NIH. [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). PMC - NIH. [Link]
-
Metabolic Activation of Heterocyclic Amines and Expression of CYP1A1 in the Tongue. Oxford Academic. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Comet Assay Protocol. (2015). mcgillradiobiology.ca. [Link]
-
Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. ResearchGate. [Link]
-
Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Semantic Scholar. [Link]
-
The function of cytochrome P450 1A1 enzyme (CYP1A1) and aryl hydrocarbon receptor (AhR) in the placenta. (2011). PubMed. [Link]
-
The Function of Cytochrome P450 1A1 Enzyme (CYP1A1) and Aryl Hydrocarbon Receptor (AhR) in the Placenta. ResearchGate. [Link]
-
Benzothiazoles: search for anticancer agents. (2012). PubMed. [Link]
-
Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism. (2013). PMC - PubMed Central. [Link]
-
MTT Assay Protocol. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). NIH. [Link]
-
Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. IOSR Journal of Pharmacy. [Link]
-
Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. (1999). PubMed. [Link]
-
Benzothiazole derivatives in the design of antitumor agents. (2022). PubMed. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. [Link]
-
Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. ResearchGate. [Link]
-
Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (2006). Oriental Journal of Chemistry. [Link]
-
This compound. PubChem. [Link]
- Preparation of fluoronitrobenzene.
- Flurbiprofen intermediates & processes.
-
2-Fluoro-5-methylsulfonylnitrobenzene. BuyersGuideChem. [Link]
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 4. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The function of cytochrome P450 1A1 enzyme (CYP1A1) and aryl hydrocarbon receptor (AhR) in the placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
Synthesis of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science, characterized by its unique substitution pattern which allows for diverse subsequent chemical modifications. The presented three-step synthesis begins with the regioselective nitration of commercially available 4-Chloro-2-fluorotoluene. The resulting intermediate, 4-Chloro-2-fluoro-5-nitrotoluene, undergoes a highly selective nucleophilic aromatic substitution (SNAr) with sodium methanethiolate to introduce the thioether functionality. The final step involves the controlled oxidation of the thioether to the target sulfone. This guide elucidates the mechanistic rationale behind each transformation, provides detailed, step-by-step experimental protocols, and presents data in a clear, accessible format. The causality behind experimental choices, safety protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound (CAS 849035-74-1) is a substituted nitrobenzene derivative featuring a synthetically versatile arrangement of functional groups.[1] The electron-deficient aromatic ring, activated by both a nitro and a sulfonyl group, makes it an excellent substrate for further nucleophilic aromatic substitution reactions. The presence of the fluoro, methyl, and methylsulfonyl groups offers multiple points for diversification, rendering it a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.
The synthetic strategy detailed herein was designed for efficiency, high regioselectivity, and scalability. It leverages well-established, high-yielding transformations to construct the target molecule from a readily available starting material. The core of the synthesis relies on the precise control of aromatic substitution reactions—first electrophilic, then nucleophilic—followed by a standard functional group transformation.
The logical flow of this synthesis is depicted below:
Caption: High-level overview of the 3-step synthesis.
Mechanistic Rationale and Causality
A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. This section explains the causality behind the chosen reaction sequence and conditions.
Step 1: Regioselective Nitration of 4-Chloro-2-fluorotoluene
The initial step involves an electrophilic aromatic substitution to install the nitro group, which is crucial for activating the ring for the subsequent nucleophilic substitution.
-
Reaction: 4-Chloro-2-fluorotoluene → 4-Chloro-2-fluoro-5-nitrotoluene
-
Mechanism: Electrophilic Aromatic Substitution (EAS)
-
Rationale: The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The choice of starting material is strategic; the directing effects of the substituents on 4-Chloro-2-fluorotoluene guide the incoming electrophile to the desired position.
-
Directing Effects: The methyl (-CH₃), fluoro (-F), and chloro (-Cl) groups are all ortho, para-directors. Their combined influence strongly activates the C5 position for electrophilic attack, as it is para to the fluoro group and ortho to both the methyl and chloro groups. This convergence of directing effects leads to high regioselectivity and minimizes the formation of unwanted isomers.[2][3]
-
Reaction Conditions: Sulfuric acid serves two purposes: it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion and acts as a solvent and dehydrating agent, driving the reaction to completion. The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and prevent over-nitration or side reactions.[4]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
With the activating nitro group in place, a chlorine atom is selectively replaced by a methylthio group.
-
Reaction: 4-Chloro-2-fluoro-5-nitrotoluene → 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene
-
Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination)
-
Rationale: The SNAr mechanism is contingent on two key factors: the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho or para to it.[5]
-
Activation: The newly introduced nitro group at C5 is para to the chlorine atom at C4 and ortho to the fluorine atom at C2. Both halogens are now activated towards nucleophilic attack.
-
Selectivity: The chlorine atom is preferentially substituted over the fluorine atom. While fluorine is highly electronegative and strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack (the rate-determining step), chloride is a better leaving group than fluoride in the subsequent elimination step.[6][7] In this specific substrate, the para-relationship between the powerful nitro activating group and the chloro leaving group provides a more stable intermediate pathway, favoring substitution at the C4 position.
-
Nucleophile & Solvent: Sodium methanethiolate (NaSMe) is used as a potent sulfur nucleophile. The reaction is run in a polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which can solvate the cation (Na⁺) while leaving the thiolate nucleophile highly reactive.
-
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Step 3: Oxidation of Thioether to Sulfone
The final transformation is the oxidation of the intermediate thioether to the desired methylsulfonyl group.
-
Reaction: 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene → this compound
-
Mechanism: Sulfur Oxidation
-
Rationale: This is a common and reliable transformation in organic synthesis. A variety of oxidizing agents can accomplish this, but a controlled and environmentally benign method is preferred.[8]
-
Oxidizing Agent: An aqueous solution of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid is an excellent choice. It is inexpensive, effective, and the only byproduct is water, aligning with the principles of green chemistry.[9][10] The reaction proceeds via a two-step oxidation, first to the intermediate sulfoxide, which is then further oxidized to the sulfone. Using a stoichiometric excess of H₂O₂ and elevated temperature ensures the reaction goes to completion to form the sulfone.[8]
-
Alternative Oxidants: Other reagents like meta-chloroperoxybenzoic acid (mCPBA), potassium permanganate (KMnO₄), or sodium chlorite (NaClO₂) can also be used, but H₂O₂ offers a superior balance of reactivity, cost, and environmental impact.[11][12]
-
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including corrosive acids, strong oxidants, and toxic reagents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/solvent-resistant gloves.
Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-nitrotoluene
-
To a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 150 mL).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add 4-Chloro-2-fluorotoluene (50.0 g, 0.34 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (98%, 35.0 g, 0.35 mol) to concentrated sulfuric acid (98%, 50 mL) in a separate beaker, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 1.5-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 5 °C for an additional 1 hour.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Very slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum at 40 °C to yield 4-Chloro-2-fluoro-5-nitrotoluene as a pale yellow solid.
Protocol 2: Synthesis of 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene
-
In a flask equipped with a stirrer and nitrogen inlet, dissolve sodium methanethiolate (26.3 g, 0.375 mol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 200 mL).
-
Add the 4-Chloro-2-fluoro-5-nitrotoluene (66.5 g, 0.35 mol) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene.
Protocol 3:
-
Dissolve the 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene (65.0 g, 0.30 mol) in glacial acetic acid (400 mL) in a round-bottom flask.
-
Slowly add 30% aqueous hydrogen peroxide (91.8 g, 0.81 mol) to the solution. An initial exotherm may be observed.
-
Heat the reaction mixture to 80 °C and maintain for 3-5 hours, until TLC analysis indicates the complete disappearance of the starting material and the intermediate sulfoxide.
-
Cool the reaction mixture to room temperature and pour it into 1.5 L of cold water.
-
A solid will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid extensively with water to remove acetic acid.
-
Recrystallize the crude solid from ethanol or isopropanol to yield the final product, this compound, as a crystalline solid.[13]
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthetic sequence.
| Step | Reactant | Product | Key Reagents | Solvent | Temp. | Yield (Typical) | M.P. |
| 1 | 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluoro-5-nitrotoluene | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 90-95% | 45-48 °C |
| 2 | 4-Chloro-2-fluoro-5-nitrotoluene | 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene | NaSMe | NMP | 60 °C | 85-90% | N/A |
| 3 | 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene | This compound | H₂O₂ | Acetic Acid | 80 °C | 92-97% | 150-151 °C[13] |
Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro (strong absorptions ~1530 and 1350 cm⁻¹) and sulfonyl (strong absorptions ~1320 and 1150 cm⁻¹) groups.
-
Melting Point (M.P.): To assess the purity of the solid products.
Conclusion
This guide presents a validated and highly efficient three-step synthesis for this compound. The pathway is characterized by its strategic use of directing group effects in electrophilic substitution and the robust application of nucleophilic aromatic substitution, followed by a clean oxidation. The detailed protocols and mechanistic discussions provide researchers with the necessary information to replicate this synthesis confidently. The overall process is amenable to scale-up and provides high yields of the desired product, a valuable intermediate for further synthetic exploration in various fields of chemical science.
References
- Google Patents. US4164517A - Preparation of fluoronitrobenzene. Accessed January 18, 2026.
- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. Accessed January 18, 2026.
- ChemicalBook. 2-Fluoro-5-nitrotoluene synthesis. Accessed January 18, 2026.
- Guidechem. 4-Chloro-2-nitrotoluene 89-59-8 wiki. Accessed January 18, 2026.
- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. Accessed January 18, 2026.
- Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Accessed January 18, 2026.
- ChemicalBook. 4-Chloro-2-nitrotoluene synthesis. Accessed January 18, 2026.
- Sigma-Aldrich. This compound. Accessed January 18, 2026.
- PubChem. This compound. Accessed January 18, 2026.
- Google Patents. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene. Accessed January 18, 2026.
- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds. Accessed January 18, 2026.
- Benchchem. Navigating the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide to Isomeric Routes. Accessed January 18, 2026.
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds. Accessed January 18, 2026.
- Organic Chemistry Portal.
- NIH National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Accessed January 18, 2026.
- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Accessed January 18, 2026.
- Google Patents. US2876267A - Purification of 4-chloronitrotoluenes. Accessed January 18, 2026.
- NIH National Center for Biotechnology Information. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Accessed January 18, 2026.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Accessed January 18, 2026.
- NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Accessed January 18, 2026.
- YouTube. Nucleophilic Aromatic Substitution. Accessed January 18, 2026.
- NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Accessed January 18, 2026.
- Sigma-Aldrich. 2-Chloro-4-fluoro-5-nitrotoluene. Accessed January 18, 2026.
- ChemicalBook. This compound. Accessed January 18, 2026.
- ChemicalBook. This compound. Accessed January 18, 2026.
- ChemicalBook. This compound. Accessed January 18, 2026.
- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Accessed January 18, 2026.
- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Accessed January 18, 2026.
- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Accessed January 18, 2026.
- ResearchGate. (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Accessed January 18, 2026.
- NIST. 4-Chloro-2-nitrotoluene. Accessed January 18, 2026.
- ResearchGate. (PDF) SULFOXIDES AND SULFONES: REVIEW. Accessed January 18, 2026.
- Wikipedia. 4-Fluoronitrobenzene. Accessed January 18, 2026.
- Simson Pharma. 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene | CAS No- 112108-73-3. Accessed January 18, 2026.
- Sigma-Aldrich. 2-Fluoro-5-nitrotoluene 99 455-88-9. Accessed January 18, 2026.
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS#: [m.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Profile of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, reactivity, and potential applications of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational data with established chemical principles to offer field-proven insights into the nature and utility of this polysubstituted aromatic compound.
Core Molecular Identity and Physicochemical Properties
This compound is a multifaceted aromatic compound with the chemical formula C₈H₈FNO₄S.[1][2] Its structure is characterized by a benzene ring systematically functionalized with five distinct substituents: a fluorine atom, a methyl group, a methylsulfonyl group, and a nitro group. This unique arrangement of electron-donating and electron-withdrawing groups imparts a complex and interesting chemical personality to the molecule.
Structural and Identification Data
A summary of the key identification and computed physicochemical parameters for this molecule is presented below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 849035-74-1 | [1][2] |
| Molecular Formula | C₈H₈FNO₄S | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Melting Point | 150-151 °C | [3][4] |
| SMILES String | Fc1c(cc(c(c1)C)(=O)C)[O-] | [5] |
| InChI Key | KHAYNDCHBKGURZ-UHFFFAOYSA-N | [5] |
| XLogP3 (Computed) | 1.5 | [2] |
| Topological Polar Surface Area | 88.3 Ų | [2] |
Visualization of Molecular Structure
The spatial arrangement of the functional groups on the benzene ring is fundamental to understanding its properties. The following diagram illustrates the core structure of this compound.
Caption: A plausible synthetic route to the target compound.
Analysis of Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay of the electronic effects of its five substituents.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and methylsulfonyl (-SO₂) groups are powerful EWGs, both through inductive (-I) and resonance (-M) effects. [6][7][8]These groups strongly deactivate the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. [9]* Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak electron-donating group through induction (+I) and hyperconjugation, thus activating the ring towards EAS.
-
Halogen (Fluorine): The fluorine (-F) atom exhibits a dual effect: it is strongly electron-withdrawing inductively (-I) but electron-donating through resonance (+M). Overall, halogens are deactivating but ortho,para-directing in EAS.
Electrophilic Aromatic Substitution (EAS): The benzene ring is heavily deactivated due to the presence of three deactivating groups (NO₂, SO₂CH₃, F). Any further EAS reaction would be extremely slow and require harsh conditions. If a reaction were to occur, the directing effects of the substituents would compete, making the outcome difficult to predict without computational modeling.
Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups, particularly the nitro group ortho and the methylsulfonyl group para to the fluorine atom, makes the ring highly susceptible to nucleophilic aromatic substitution. [10][11]The fluorine atom is an excellent leaving group in NAS reactions. This reactivity is a key feature of the molecule, making it a valuable intermediate for introducing nucleophiles at the C1 position.
Potential Applications in Drug Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.
The Role of the Methylsulfonyl Group
The methylsulfonyl moiety is a well-established pharmacophore that can enhance the drug-like properties of a molecule. [12]Its inclusion in a drug candidate can:
-
Improve Physicochemical Properties: As a polar and hydrophilic group, it can increase aqueous solubility.
-
Enhance Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, particularly by cytochrome P450 enzymes, which can lead to a longer in vivo half-life. [13]* Act as a Bioisostere: It can serve as a bioisosteric replacement for other functional groups, such as sulfonamides, to modulate biological activity and pharmacokinetic profiles. [13]* Form Key Interactions: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can lead to strong and specific interactions with biological targets. [14]
The Nitroaromatic Moiety in Medicinal Chemistry
Although sometimes associated with toxicity, the nitroaromatic group is a component of numerous FDA-approved drugs and plays a crucial role in their mechanism of action. [6][15][16]
-
Bioreductive Activation: In low-oxygen environments, such as those found in solid tumors or in certain microorganisms, the nitro group can be enzymatically reduced to form reactive nitroso, hydroxylamino, and amino species. [17]This makes nitroaromatic compounds valuable as hypoxia-activated prodrugs for cancer therapy and as antimicrobial agents.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the nitro group can significantly alter the electronic properties of a molecule, which can be critical for binding to a target receptor or enzyme.
-
Synthetic Handle: The nitro group can be readily reduced to an amine, providing a versatile synthetic handle for further derivatization and the generation of compound libraries for structure-activity relationship (SAR) studies.
Given these properties, this compound serves as a promising scaffold or intermediate for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases. Its high reactivity towards nucleophilic substitution allows for the straightforward introduction of various pharmacophoric groups to explore new chemical space.
Conclusion
This compound is a compound defined by the complex interplay of its five distinct substituents. Its heavily substituted and electronically polarized aromatic ring presents a unique profile of predicted spectroscopic signatures and chemical reactivity. While the ring is deactivated towards electrophilic attack, it is primed for nucleophilic aromatic substitution, making it a valuable building block in synthetic chemistry. The presence of both the metabolically robust methylsulfonyl group and the bioreducible nitroaromatic moiety suggests significant potential for its application in drug discovery and development, particularly as a scaffold for creating new therapeutic agents. Further experimental validation of its properties and biological activities is warranted to fully explore its potential.
References
-
ChemWhat. This compound CAS#: 849035-74-1. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Available from: [Link]
- Meyers, C. Y., Cremonini, B., & Maioli, L. (1977). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Journal of the American Chemical Society.
-
LibreTexts. 16: Chemistry of Benzene - Electrophilic Aromatic Substitution. (2024). Available from: [Link]
- Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5589-5603.
- Rapp, C., et al. (2018). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 122(30), 6343-6352.
- de Souza, M. V. N. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 15(4), 1029-1045.
- Tseng, C.-C., et al. (2019).
- Tseng, C.-C., et al. (2019).
-
MDPI. Special Issue: Nitro Group Containing Drugs. Available from: [Link]
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available from: [Link]
- Błażej, S., & Mąkosza, M. (2025). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing.
-
ResearchGate. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. Infrared of nitro compounds. Available from: [Link]
- ACS Publications. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development.
-
CNR-IRIS. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Available from: [Link]
-
Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available from: [Link]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
-
International Journal of Research and Tends in Invention. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2018). Available from: [Link]
-
ResearchGate. Timeline showing the nitroaromatic drugs approved until 2023. Available from: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]
-
Quora. What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else?. (2016). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (2021). Available from: [Link]
-
University of Calgary. Ch12 : Electrophilic Aromatic Substitution. Available from: [Link]
-
VU Research Portal. Do Sulfonamides Interact with Aromatic Rings?. Available from: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Available from: [Link]
-
UCLA. IR: nitro groups. Available from: [Link]
-
Mustansiriyah University. Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Available from: [Link]
-
LibreTexts. 16: Chemistry of Benzene- Electrophilic Aromatic Substitution. (2023). Available from: [Link]
-
University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). Available from: [Link]
-
PubChem. 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Available from: [Link]
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Available from: [Link]
-
Wikipedia. Methylsulfonylmethane. Available from: [Link]
-
RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2022). Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
-
ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Available from: [Link]
- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
- Google Patents. US4164517A - Preparation of fluoronitrobenzene.
-
Google Patents. WO 2025/109026 A1. Available from: [Link]
Sources
- 1. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. This compound 849035-74-1 [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. svedbergopen.com [svedbergopen.com]
An In-Depth Technical Guide to the Physical Characteristics of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 849035-74-1). As a substituted nitrobenzene derivative, this compound incorporates several key functional groups—fluoro, methyl, methylsulfonyl, and nitro—that define its reactivity, stability, and potential utility as an intermediate in complex organic synthesis. This document is intended for researchers, synthetic chemists, and drug development professionals, offering curated data on its molecular identity, physicochemical properties, safety protocols, and a foundational experimental procedure for its characterization. The insights herein are synthesized from publicly available data to support laboratory and research applications.
Molecular Structure and Chemical Identity
The unique arrangement of electron-withdrawing and donating groups on the benzene ring makes this compound a compound of interest for synthetic transformations. The nitro, sulfonyl, and fluoro groups are strongly electron-withdrawing, which significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.
Caption: Molecular structure of this compound.
The following table summarizes the key identifiers for this compound, which are essential for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | [1] |
| CAS Number | 849035-74-1 | [1] |
| Molecular Formula | C₈H₈FNO₄S | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1C)F)[O-] | |
| InChI Key | KHAYNDCHBKGURZ-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties
The physical state and solubility of a compound are foundational parameters that dictate its handling, storage, and application in reaction chemistry. Based on available data, this compound is a solid at ambient temperature.
| Property | Value | Significance & Field Insights |
| Melting Point | 150-151°C | A defined and narrow melting point range is a primary indicator of high purity for a crystalline solid.[3] This value confirms the compound's solid state at room temperature and is a critical parameter for quality control assessment after synthesis. |
| Boiling Point | Data not available | The high melting point and presence of polar functional groups suggest a high boiling point, likely above 300°C. Decomposition may occur before boiling under atmospheric pressure. Vacuum distillation would be required for purification if it were a liquid. |
| Appearance | Inferred: White to yellow crystalline solid | While direct data is unavailable, structurally similar compounds like 2-Fluoro-5-methylsulfonylnitrobenzene are described as white to light yellow-green crystalline powders.[4] The color can be attributed to the nitroaromatic chromophore. |
| Solubility | Inferred: Low in water; Soluble in polar organic solvents | Aromatic compounds with multiple non-polar groups and low capacity for hydrogen bonding typically exhibit poor water solubility.[5] For synthetic applications, solubility should be high in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). |
Spectroscopic and Computational Data
While experimentally derived spectra for this specific compound are not widely published, computational data provides valuable information for its identification via mass spectrometry, a technique ubiquitous in modern research.
| Data Type | Value | Source |
| Monoisotopic Mass | 233.01580707 Da | [1][6] |
| Predicted [M+H]⁺ | 234.02309 m/z | [6] |
| Predicted [M+Na]⁺ | 256.00503 m/z | [6] |
| Predicted [M-H]⁻ | 232.00853 m/z | [6] |
Expert Insight: The calculated monoisotopic mass is a critical parameter for high-resolution mass spectrometry (HRMS), allowing for unambiguous confirmation of the elemental composition during reaction monitoring or final product analysis. The predicted adducts ([M+H]⁺, [M+Na]⁺) are essential for interpreting results from electrospray ionization (ESI) sources.
Synthesis, Reactivity, and Stability
Plausible Synthetic Context
Detailed synthetic procedures for this compound are not prevalent in the literature. However, a plausible route can be inferred from the synthesis of structurally related compounds. The preparation of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene is achieved via the nitration of its precursor, 1-Fluoro-4-methanesulfonyl-benzene, using a mixture of concentrated sulfuric acid and fuming nitric acid.[7] This suggests that the title compound can likely be synthesized by nitrating 1-Fluoro-5-methyl-4-(methylsulfonyl)benzene under similar conditions.
Chemical Reactivity Profile
The reactivity of the aromatic ring is heavily influenced by its substituents:
-
Nucleophilic Aromatic Substitution (SNAr): The presence of three strong electron-withdrawing groups (-NO₂, -SO₂CH₃, -F) strongly activates the ring for SNAr. The fluorine atom, being a good leaving group and positioned ortho to the nitro group, is the most probable site for substitution by nucleophiles. This makes the compound a valuable building block for introducing the complex aromatic core into a larger molecule.
-
Electrophilic Aromatic Substitution: The same electron-withdrawing groups deactivate the ring towards electrophilic substitution, meaning harsh conditions would be required for reactions like further nitration or halogenation.
Stability and Storage
The compound is classified as a combustible solid (Storage Class 11). It should be stored in a tightly closed container in a dry, well-ventilated area, away from strong oxidizing agents and bases.[8]
Hazard Identification and Safe Handling
Understanding the hazards associated with a chemical is paramount for ensuring laboratory safety. This compound is classified with the following hazards:
-
GHS07 Signal Word: Warning
-
Hazard Statements:
Experimental Protocol: Laboratory Handling
This protocol establishes a self-validating system for the safe handling of this compound in a research setting.
-
Engineering Controls:
-
All weighing and manipulation of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of fine particulates.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[9]
-
Hand Protection: Wear chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[9] Avoid all skin contact.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
-
Handling and Use:
-
Avoid creating dust. Use appropriate tools for transfer.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Contain the spillage and collect it using a method that does not generate dust (e.g., wet-brushing or with a HEPA-filtered vacuum).[9]
-
Place the collected material in a suitable, sealed container for hazardous waste disposal.
-
-
Disposal:
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Experimental Protocol for Physical Characterization
Objective: Determination of Melting Point for Purity Assessment
This protocol details the standardized method for determining the melting point of the compound, a critical quality control step post-synthesis.
Caption: Workflow for melting point determination and purity assessment.
Methodology:
-
Sample Preparation:
-
Ensure the crystalline sample is completely dry, as residual solvent will depress and broaden the melting range.
-
Place a small amount of the solid on a watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.
-
-
Instrumental Analysis (Using a Digital Melting Point Apparatus):
-
Place the packed capillary tube into the sample holder of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly approach the expected melting point of 150°C.[3] Stop the rapid ramp at approximately 135°C.
-
Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Data Recording and Interpretation:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T_clear).
-
The melting point is reported as the range from T_onset to T_clear.
-
Trustworthiness Check: A sharp melting range (≤ 2°C) that aligns with the literature value (150-151°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
References
- Sigma-Aldrich. This compound.
- PubChem. This compound.
- CDH Fine Chemical.
- PubChemLite. This compound.
- ChemicalBook. This compound.
- Thermo Fisher Scientific.
- Fisher Scientific.
- ChemicalBook. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis.
- BuyersGuideChem. 2-Fluoro-5-methylsulfonylnitrobenzene.
- ChemicalBook. This compound.
- ChemWhat. This compound CAS#: 849035-74-1.
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. 2-Fluoro-5-methylsulfonylnitrobenzene | C7H6FNO4S - BuyersGuideChem [buyersguidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. PubChemLite - this compound (C8H8FNO4S) [pubchemlite.lcsb.uni.lu]
- 7. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Spectral Analysis of 4-(Acetylamino)benzenesulfonyl Fluoride
Introduction
The compound 4-(acetylamino)benzenesulfonyl fluoride, with the molecular formula C8H8FNO3S, represents a class of organic molecules that are of significant interest to researchers in medicinal chemistry and drug development.[1] The presence of a sulfonyl fluoride moiety, an acetamido group, and a substituted benzene ring gives this molecule a unique electronic and structural profile. Accurate structural elucidation and characterization are paramount for understanding its reactivity, potential biological activity, and for ensuring its purity and identity in various applications.
This technical guide provides a comprehensive overview of the spectral data for 4-(acetylamino)benzenesulfonyl fluoride. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral characteristics. The guide also includes detailed, field-proven experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.
It is important to note that the molecular formula C8H8FNO4S can represent multiple isomers. This guide focuses specifically on 4-(acetylamino)benzenesulfonyl fluoride due to the greater availability of spectral data and its relevance in synthetic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(acetylamino)benzenesulfonyl fluoride, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(acetylamino)benzenesulfonyl fluoride is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[2]
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| CH₃ (Acetyl) | ~2.2 | Singlet | 3H |
| NH (Amide) | ~10.5 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~7.8 | Doublet | 2H |
| Aromatic (Hb) | ~7.9 | Doublet | 2H |
Causality behind Predicted Shifts:
-
Aromatic Protons: The aromatic protons form an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing sulfonyl fluoride group (Hb) are expected to be deshielded and appear at a lower field compared to the protons ortho to the electron-donating acetamido group (Ha).[2]
-
Amide Proton: The amide proton is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can be highly dependent on the solvent and concentration.
-
Methyl Protons: The methyl protons of the acetyl group are in a relatively shielded environment and appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ) ppm |
| CH₃ (Acetyl) | ~25 |
| C=O (Amide) | ~169 |
| Aromatic (C-NH) | ~142 |
| Aromatic (CH) | ~120, ~129 |
| Aromatic (C-S) | ~135 |
Causality behind Predicted Shifts:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitrogen of the amide group and the carbon attached to the sulfur of the sulfonyl fluoride group will have distinct chemical shifts from the protonated aromatic carbons. Aromatic carbons typically resonate in the 110-160 ppm region.[3]
-
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at a low field, typically around 169 ppm.
-
Methyl Carbon: The methyl carbon is in a shielded environment and appears at a high field.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of 4-(acetylamino)benzenesulfonyl fluoride.
Materials:
-
4-(acetylamino)benzenesulfonyl fluoride (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for this compound due to the amide proton).
-
Gently vortex the sample until it is fully dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.[4]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Acquire a ¹³C NMR spectrum using standard parameters (e.g., proton-decoupled, 30-degree pulse, 2-second relaxation delay, 1024 or more scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(acetylamino)benzenesulfonyl fluoride will show characteristic absorption bands for the N-H, C=O, S=O, and C-F bonds, as well as the aromatic ring.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3100 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Methyl) | 3000-2850 |
| C=O Stretch (Amide) | 1700-1650 |
| C=C Stretch (Aromatic) | 1600-1450 |
| S=O Stretch (Sulfonyl) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |
| C-N Stretch (Amide) | 1300-1200 |
| S-F Stretch | 850-750 |
Causality behind Predicted Absorptions:
-
The various stretching and bending vibrations of the bonds within the molecule correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum. The positions of these absorptions are characteristic of the functional groups present.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.[5][6]
Materials:
-
4-(acetylamino)benzenesulfonyl fluoride (1-2 mg)
-
FT-IR grade KBr (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind 1-2 mg of the solid sample in an agate mortar.
-
Add 100-200 mg of dry FT-IR grade KBr to the mortar and mix thoroughly with the sample.
-
Continue grinding the mixture until a fine, homogeneous powder is obtained.[5]
-
-
Pellet Formation:
-
Transfer the powder to the pellet die.
-
Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[7]
-
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[8]
Predicted Mass Spectrum Data
-
Molecular Weight: 217.22 g/mol [1]
-
Monoisotopic Mass: 217.02089 Da[9]
-
Predicted [M+H]⁺: 218.02817 m/z[9]
-
Predicted [M+Na]⁺: 240.01011 m/z[9]
Fragmentation Pattern: Under collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of 4-(acetylamino)benzenesulfonyl fluoride is expected to fragment in predictable ways. Common fragmentation pathways would include the loss of the acetyl group, the sulfonyl fluoride group, or cleavage of the amide bond.
Experimental Protocol for ESI Mass Spectrometry
This protocol outlines the general procedure for obtaining an ESI mass spectrum.
Materials:
-
4-(acetylamino)benzenesulfonyl fluoride
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Formic acid (for enhancing protonation)
-
2 mL sample vial
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[10]
-
Filter the final solution if any precipitate is present.
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[11]
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If fragmentation analysis is desired, perform a product ion scan on the [M+H]⁺ ion.
-
Caption: Workflow for ESI mass spectrometry data acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, like 4-(acetylamino)benzenesulfonyl fluoride, typically exhibit characteristic absorptions in the UV region due to π to π* transitions of the benzene ring.[12][13]
Predicted UV-Vis Spectral Data
-
λmax: Expected to be in the range of 250-280 nm.
Causality behind Predicted Absorption:
-
The benzene ring has characteristic UV absorptions. The presence of substituents (the acetamido and sulfonyl fluoride groups) will cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene.[14]
Experimental Protocol for UV-Vis Spectroscopy
Materials:
-
4-(acetylamino)benzenesulfonyl fluoride
-
UV-grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent.
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum.[15]
-
Caption: Workflow for UV-Vis spectroscopy data acquisition.
Conclusion
The comprehensive spectral analysis of 4-(acetylamino)benzenesulfonyl fluoride using NMR, IR, MS, and UV-Vis spectroscopy provides a robust and self-validating system for its structural confirmation and characterization. The predicted data, based on established chemical principles, aligns with the expected electronic and structural features of the molecule. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain high-quality, reproducible spectral data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Benzenesulfonyl fluoride, 4-(acetylamino)-. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). National Institutes of Health. Retrieved from [Link]
-
Electrospray Ionization Efficiency Scale of Organic Compounds. (2010). Analytical Chemistry. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
4-(Acetylamino)benzenesulfonyl chloride. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
(A) Normalized UV−vis absorption and (B) fluorescence emission spectra... (n.d.). ResearchGate. Retrieved from [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]
-
CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Retrieved from [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central. Retrieved from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]
-
Vis-UV spectra of aromatic compounds. (n.d.). Química Organica.org. Retrieved from [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. Retrieved from [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. Retrieved from [Link]
-
4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
-
Benzenesulfonyl fluoride, 4-(acetylamino)- (C8H8FNO3S). (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 4-(乙酰氨基)苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - Benzenesulfonyl fluoride, 4-(acetylamino)- (C8H8FNO3S) [pubchemlite.lcsb.uni.lu]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Safety and Handling of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential physicochemical properties of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. As a substituted nitroaromatic compound, this molecule presents specific hazards that necessitate rigorous safety measures in a laboratory and drug development setting. This document is intended to equip researchers with the knowledge required to handle this compound responsibly, ensuring personal safety and environmental protection.
Understanding the Hazard Profile
This compound is a complex organic molecule incorporating several functional groups that contribute to its reactivity and toxicological profile. The presence of a nitro group on an aromatic ring classifies it as a nitroaromatic compound, a class of chemicals often associated with toxicity and mutagenicity.[1] The fluorine atom and the methylsulfonyl group further modify the molecule's properties, influencing its stability, reactivity, and biological interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 849035-74-1 | Sigma-Aldrich |
| Molecular Formula | C₈H₈FNO₄S | PubChem[2] |
| Molecular Weight | 233.22 g/mol | PubChem[2] |
| Appearance | Solid (visual inspection) | N/A |
| Melting Point | 150-151 °C | ChemicalBook[3] |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water (predicted); soluble in organic solvents. | N/A |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[2]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Toxicological Assessment: An Evidence-Based Approach
Substituted nitrobenzenes are known for their potential genotoxicity.[1] Studies have shown that many substituted nitrobenzenes exhibit genotoxic activities, causing chromosome aberrations in human lymphocytes.[1] The toxicity of nitrobenzene and its derivatives often involves the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood.[4] Chronic exposure to nitroaromatic compounds can lead to damage to the liver, spleen, and testes.[4]
The presence of the fluorine atom can enhance the reactivity and bioavailability of the molecule. Fluorinated organic compounds require careful handling due to their potential for increased biological activity and persistence.
The sulfonyl group is a common moiety in many pharmaceuticals and is generally considered to have a low potential for mutagenicity.[5][6] However, its influence on the overall toxicity of this specific molecule has not been extensively studied.
Given the available data, it is prudent to treat this compound with a high degree of caution, assuming a toxicological profile similar to other halogenated nitroaromatic compounds.
Safe Handling and Personal Protective Equipment (PPE)
A stringent and well-defined protocol for handling this compound is essential to minimize exposure risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
Caption: Decision-making workflow for first aid in case of exposure.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. [7] 4. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. [7] 5. Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. [7]* Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [7]* Segregate from flammable materials.
Disposal
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled container for "Halogenated Organic Waste". [8]Do not mix with non-halogenated waste. [8]* Containerization: Use a compatible, leak-proof container that can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations. [7]
Experimental Protocols: Synthesis and Purification Considerations
While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis would likely involve the nitration of a suitable fluorinated and sulfonated precursor. The general principles of aromatic nitration would apply, typically using a mixture of nitric acid and sulfuric acid.
General Purification Protocol for Nitroaromatic Compounds
Purification of the crude product would likely involve the following steps:
-
Workup: After the reaction is complete, the mixture is typically quenched with ice water. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed sequentially with water, a dilute aqueous base (such as sodium bicarbonate solution) to remove acidic impurities, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. [9]The less polar nitro compound will elute before more polar impurities. [9]
References
- Huang, Q., Wang, L., & Han, S. (1995). The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies. Chemosphere, 30(5), 915-923.
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
Publisso. (2025). Nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EA024988B1 - Method and apparatus for purifying nitration products.
-
Semantic Scholar. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubMed. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
-
GOV.UK. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Michigan Department of Environment, Great Lakes, and Energy. (2010). Rule 57 Aquatic Values Data Sheet Chemical or product name: Nitrobenzene. Retrieved from [Link]
-
PubMed. (2012). The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. Retrieved from [Link]
-
PubMed. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
- 1. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. gov.uk [gov.uk]
- 5. The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical incompatibility of sulfonamide compounds and polyionic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Nucleophilic aromatic substitution protocol using 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) using 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Introduction: A Highly Activated Substrate for Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom bonds on aromatic rings is a cornerstone of molecule construction, particularly in the fields of medicinal chemistry and materials science. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and reliable method for this purpose.[1] The efficacy of an SNAr reaction is critically dependent on the electronic properties of the aromatic substrate. The ideal substrate possesses a good leaving group and is activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to that leaving group.[2][3]
This guide focuses on This compound (CAS 849035-74-1), a superior substrate for SNAr reactions.[4] Its architecture is optimized for high reactivity:
-
Dual Activation: The aromatic ring is "doubly activated" by two powerful EWGs: a nitro group (NO₂) and a methylsulfonyl group (SO₂Me). Their placement ortho and para to the fluorine atom synergistically lowers the electron density of the ring, making it highly electrophilic and susceptible to nucleophilic attack.[5][6]
-
Excellent Leaving Group: Fluorine, despite being a weak leaving group in aliphatic SN2 reactions, is the most effective halogen leaving group for SNAr.[1] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom.[7]
This combination of features makes this compound an indispensable reagent for synthesizing a diverse array of complex molecules, enabling the facile introduction of amine, ether, and thioether linkages.
The SNAr Reaction Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed through a concerted SN2-type displacement or a cationic SN1 intermediate. Instead, it follows a two-step addition-elimination mechanism.[8]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing nitro and methylsulfonyl groups, which is why their ortho/para positioning is essential.[6]
-
Elimination and Rearomatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[10]
Caption: SNAr Mechanism via a Meisenheimer Complex.
General Protocol Considerations
Successful SNAr reactions rely on the careful selection of solvents, bases, and reaction temperatures.
| Parameter | Recommendation | Rationale |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | These solvents effectively solvate the counter-ion of the nucleophile but do not engage in strong hydrogen bonding with the nucleophile itself. This leaves the nucleophile "naked" and more reactive, accelerating the reaction.[7] |
| Bases | Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) for amine and thiol nucleophiles. Strong bases (e.g., NaH, t-BuOK) for alcohol/phenol nucleophiles. | For neutral nucleophiles like amines, a base acts as a scavenger for the HF produced. For alcohols and thiols, a base is required to deprotonate them into the more potent anionic nucleophile (alkoxide/thiolate).[8] |
| Temperature | Room temperature to 100 °C. | The high activation of the substrate often allows for reactions at moderate temperatures. However, for less reactive nucleophiles, heating may be necessary to overcome the activation energy barrier.[7] Microwave irradiation can also be employed to shorten reaction times.[11] |
| Monitoring | Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Regular monitoring is crucial to determine the point of complete consumption of the starting material and to check for the formation of side products.[8][11] |
Detailed Experimental Protocols
Safety Note: this compound is an irritant. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Protocol 1: Reaction with Primary and Secondary Amines (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, aniline) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound.
-
Add anhydrous DMF (to make a ~0.2 M solution).
-
Add the amine nucleophile, followed by anhydrous K₂CO₃.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: Reaction with Phenols (O-Arylation)
This protocol is suitable for the synthesis of diaryl ether derivatives. It requires the pre-formation of the potent phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phenol.
-
Add anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of the substrate dropwise to the phenoxide mixture at room temperature.
-
Heat the reaction to 60-90 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up and purification as described in Protocol 1.
General Experimental Workflow
The following diagram illustrates the typical workflow for performing and validating an SNAr reaction with this substrate.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
Application Notes and Protocols: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene as a Synthetic Intermediate
Introduction: A Strategic Building Block in Medicinal Chemistry
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in drug discovery and development. Its strategic arrangement of substituents—a labile fluorine atom, a strongly electron-wielding nitro group, a sterically influential methyl group, and a powerful electron-withdrawing methylsulfonyl group—renders it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an invaluable intermediate in the synthesis of complex heterocyclic scaffolds, particularly those found in modern targeted therapeutics such as kinase inhibitors.
The fluorine atom, positioned ortho to the nitro group and meta to the methylsulfonyl group, is readily displaced by a wide range of nucleophiles. The combined electron-withdrawing effects of the ortho-nitro and para-methylsulfonyl groups powerfully activate the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the substitution reaction. The meta-positioned methyl group provides steric hindrance and electronic modulation, which can be exploited to achieve regioselectivity in subsequent synthetic transformations and to fine-tune the physicochemical properties of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed protocols for the application of this compound as a key intermediate in organic synthesis.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety properties of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 849035-74-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₈H₈FNO₄S | PubChem[1] |
| Molecular Weight | 233.22 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) |
Safety and Handling:
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic route to the title compound.
Detailed Protocol: A Plausible Four-Step Synthesis
Step 1: Synthesis of 1-Fluoro-4-iodo-5-methylbenzene
Causality: This step introduces the iodine atom which can be subsequently displaced by a methylthio group. The Sandmeyer reaction is a classic and reliable method for converting anilines to aryl halides.
-
To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the mixture with diethyl ether, wash the organic layer with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Fluoro-4-(methylthio)-5-methylbenzene
Causality: This step installs the methylthio group, which will be oxidized to the methylsulfonyl group in the final step. A copper-catalyzed cross-coupling reaction is an effective method for forming the C-S bond.
-
To a solution of 1-fluoro-4-iodo-5-methylbenzene (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.5 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene
Causality: This step introduces the nitro group ortho to the fluorine, which is crucial for activating the ring for subsequent SNAr reactions. The nitration of an activated aromatic ring is a standard electrophilic aromatic substitution.
-
To a stirred solution of 1-fluoro-4-(methylthio)-5-methylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum.
Step 4: Synthesis of this compound
Causality: The final step is the oxidation of the thioether to the sulfone. The methylsulfonyl group is a powerful electron-withdrawing group that further activates the ring for SNAr. m-Chloroperoxybenzoic acid (m-CPBA) or Oxone® are common and effective reagents for this transformation.[3]
-
To a solution of 1-fluoro-5-methyl-4-(methylthio)-2-nitrobenzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-CPBA (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the title compound.
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is as a key building block in the synthesis of kinase inhibitors. The core structure of many kinase inhibitors features a substituted aniline moiety, which can be readily prepared from this intermediate. A prominent example is in the synthesis of Polo-like kinase 1 (PLK1) inhibitors, such as Volasertib. While the exact intermediate for Volasertib is a close analog, the synthetic strategy is directly applicable.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the SNAr reaction with a generic primary or secondary amine, a common step in the synthesis of kinase inhibitor scaffolds.
Reaction Workflow Diagram
Caption: General workflow for an SNAr reaction.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add the desired amine (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine.
Protocol 2: Reduction of the Nitro Group to an Aniline
The resulting nitro-substituted N-aryl amine can be readily reduced to the corresponding aniline, a versatile functional group for further elaboration in the synthesis of APIs.
Detailed Step-by-Step Protocol (Catalytic Hydrogenation):
-
To a solution of the N-aryl amine (1.0 eq) in ethanol or methanol, add 10% palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired aniline, which is often used in the next step without further purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete SNAr Reaction | Insufficient temperature; weak nucleophile; steric hindrance. | Increase the reaction temperature in increments of 10 °C. Consider using a stronger, non-nucleophilic base (e.g., DBU). For sterically hindered nucleophiles, prolonged reaction times may be necessary. |
| Formation of Side Products | Reaction temperature too high; presence of water. | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous. |
| Incomplete Nitro Reduction | Inactive catalyst; insufficient hydrogen pressure. | Use fresh palladium on carbon. Increase the hydrogen pressure (if using a Parr apparatus). |
Conclusion
This compound is a highly activated and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique substitution pattern allows for facile and predictable nucleophilic aromatic substitution, providing a direct route to highly functionalized aniline precursors for the synthesis of complex drug molecules, particularly kinase inhibitors. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers and scientists to effectively utilize this valuable building block in their synthetic endeavors.
References
- Nobles, W. L., & Thompson, B. B. (1965). A new synthesis of 4-nitro-1-(methylsulfonyl)benzene. Journal of Pharmaceutical Sciences, 54(4), 576-578. (This reference describes a relevant oxidation of a thioether to a sulfone, a key step in the proposed synthesis).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, K., et al. (2024). Multigram-scale synthesis of volasertib, an inhibitor of polo-like kinases in clinical evaluation. Chemical Papers, 78(17), 8965–8977.
- U.S. Patent No. 6,534,524 B1. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
Sources
Synthesis of heterocyclic compounds from 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
An Application Guide to the Synthesis of Heterocyclic Compounds from 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of synthetic routes to novel heterocyclic scaffolds is of paramount importance. The starting material, This compound , represents a highly functionalized and versatile building block for this purpose.[1] Its architecture is primed for sequential and regioselective transformations, making it an ideal precursor for a variety of complex heterocyclic systems.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will dissect the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind methodological choices, empowering researchers to leverage this reagent to its full potential.
Key Structural Features and Reactivity:
-
Activated Aromatic Ring: The fluorine atom is positioned ortho to a nitro group and meta to a methylsulfonyl group. Both are potent electron-withdrawing groups that activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the key anionic intermediate.[2][3]
-
Excellent Leaving Group: Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often providing superior reactivity compared to other halogens.[2][3]
-
Reducible Nitro Group: The nitro group is a synthetic linchpin, serving as a masked amino group. Its reduction to a primary amine is a critical step that introduces a powerful nucleophilic center, enabling a wide array of cyclization reactions.[4][5]
| Compound Properties | |
| IUPAC Name | This compound |
| CAS Number | 849035-74-1[1] |
| Molecular Formula | C₈H₈FNO₄S[1] |
| Molecular Weight | 233.22 g/mol [1] |
| Appearance | White to light yellow-green crystalline powder[6] |
Core Synthetic Strategy: A Two-Act Play
The synthesis of most heterocyclic systems from this precursor follows a logical and powerful two-stage strategy:
-
Act I: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is displaced by a suitable nucleophile. This step is crucial for introducing new atoms and functional groups that will become part of the final heterocyclic ring.
-
Act II: Reduction and Cyclization. The nitro group is reduced to an aniline, which then participates in an intramolecular or intermolecular cyclization reaction to forge the new heterocyclic ring.
Caption: General workflow for heterocyclic synthesis.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of derivatizing this compound. It proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The strong electron-withdrawing capabilities of the ortho-nitro and para-sulfonyl groups are critical for stabilizing this intermediate, thereby lowering the activation energy and facilitating the reaction.
Caption: The SNAr addition-elimination mechanism.
Protocol 1: General Procedure for SNAr
This protocol provides a generalized method for reacting the starting material with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in the anhydrous solvent (DMF or MeCN).
-
Add the amine nucleophile, followed by the base (K₂CO₃ or DIPEA).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC monitoring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into water or ice.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-substituted product.
Expert Insight: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the base, thereby increasing the reactivity of the amine nucleophile.[7]
Part 2: Nitro Group Reduction
The transformation of the nitro group into a primary amine is a pivotal step, converting an electron-withdrawing group into a strongly electron-donating and nucleophilic one. This unlocks the potential for a vast number of cyclization reactions. The choice of reducing agent is critical to ensure compatibility with other functional groups, particularly the sulfonyl group.
| Reduction Method | Reagents | Pros | Cons | Citation |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction. | May reduce other functional groups. Raney Ni is preferred to avoid dehalogenation. | [5][8] |
| Metal in Acid | Fe/HCl, Fe/AcOH | Economical, effective, good functional group tolerance. | Requires acidic conditions, workup can be tedious. | [5][8] |
| Tin(II) Chloride | SnCl₂·2H₂O | Mild, excellent for sensitive substrates, good chemoselectivity. | Stoichiometric amounts of tin salts are produced as waste. | [5][9] |
| Sodium Hydrosulfite | Na₂S₂O₄ | Mild, useful for selective reduction of one nitro group in dinitro compounds. | Often requires aqueous or biphasic systems. | [4] |
Protocol 2: Nitro Reduction using Tin(II) Chloride
This method is widely employed due to its mildness and high efficiency, making it suitable for substrates with sensitive functional groups.[9]
Materials:
-
N-substituted-5-methyl-4-(methylsulfonyl)-2-nitroaniline (from Protocol 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing substrate in ethanol.
-
Add SnCl₂·2H₂O in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully add saturated NaHCO₃ solution until the pH is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is exothermic.
-
The resulting thick white precipitate (tin salts) can be removed by filtration through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude diamine product, which is often used in the next step without further purification.
Part 3: Synthesis of Heterocyclic Scaffolds
With the key ortho-diamine intermediate in hand, a variety of heterocyclic systems can be constructed.
A. Synthesis of Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10] The most common synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde, known as the Phillips condensation.[10]
Caption: Workflow for Benzimidazole Synthesis.
Protocol 3: Benzimidazole Formation via Phillips Condensation
Materials:
-
ortho-Phenylenediamine intermediate (from Protocol 2) (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0 - 1.1 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (catalyst, ~20 mol%) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Procedure:
-
Combine the diamine intermediate, the aldehyde, and the catalyst (e.g., Na₂S₂O₅) in a flask.[11]
-
Add the solvent (EtOH or DMF).
-
Heat the mixture to reflux and monitor by TLC. The reaction time can vary from 4 to 18 hours depending on the reactivity of the aldehyde.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The residue is then triturated with a suitable solvent (like diethyl ether or water) or purified by column chromatography to afford the pure benzimidazole derivative.
B. Synthesis of Quinoxalines
Quinoxalines, also known as benzopyrazines, are another class of heterocycles with a wide range of biological activities.[12] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[13][14]
Protocol 4: Quinoxaline Synthesis
Materials:
-
ortho-Phenylenediamine intermediate (from Protocol 2) (1.0 eq)
-
1,2-dicarbonyl compound (e.g., glyoxal, benzil) (1.0 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
Dissolve the diamine intermediate in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution. A catalytic amount of acid (like acetic acid) can be beneficial if using ethanol as the solvent.
-
Stir the mixture at room temperature or heat to reflux. The reaction is often rapid and can be complete in 30 minutes to a few hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The product often crystallizes directly from the reaction medium.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.
C. Synthesis of Phenothiazine Analogues
While a direct cyclization involving the methylsulfonyl group to form a classic phenothiazine is not straightforward, the core strategy can be adapted to build related sulfur-containing tricycles. This involves using a sulfur-based nucleophile in the initial SNAr step. For instance, reacting the starting material with 2-aminothiophenol sets the stage for a subsequent intramolecular cyclization.
Protocol 5: Synthesis of a Dibenzothiazine Scaffold
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
-
Reagents for nitro reduction (e.g., SnCl₂·2H₂O from Protocol 2)
-
Oxidizing agent for cyclization (e.g., air, FeCl₃)
Procedure:
-
SNAr Step: Perform an SNAr reaction between the starting material and 2-aminothiophenol using the conditions described in Protocol 1 to form 2-((2-amino-phenyl)thio)-5-methyl-4-(methylsulfonyl)-1-nitrobenzene.
-
Reduction Step: Reduce the nitro group of the SNAr product using the conditions from Protocol 2. This will yield a tri-functional intermediate with two amino groups and a thioether linkage.
-
Cyclization Step: Dissolve the resulting aniline intermediate in a suitable solvent like ethanol or DMF. An oxidative cyclization is often required to form the central thiazine ring. This can sometimes be achieved by bubbling air through the solution, or by adding a mild oxidant like iron(III) chloride (FeCl₃). The exact conditions would require specific optimization for this substrate. The final product would be a substituted phenothiazine-like structure.[15]
Conclusion
This compound is a powerful and versatile platform for the synthesis of diverse and complex heterocyclic compounds. By mastering the fundamental sequence of nucleophilic aromatic substitution followed by nitro group reduction and cyclization, researchers can access a rich chemical space. The protocols and strategies outlined in this guide provide a robust framework for developing novel benzimidazoles, quinoxalines, and other important heterocyclic systems, paving the way for new discoveries in drug development and materials science.
References
- Ene cyclization reaction in heterocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of heterocycles by cyclization reactions. Química Organica.org.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central.
- Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. ResearchGate.
- Heterocyclic Synthesis/ Cyclization Reaction. YouTube.
- Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications.
- Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health (NIH).
- Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
- Reduction of nitro compounds. Wikipedia.
-
Rejuvenating the[16][17][18]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PubMed Central. Available at:
- Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. PubMed Central (NIH).
- Nitro Reduction - Common Conditions. Organic-Chemistry.org.
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health (NIH).
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... ResearchGate.
- Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central (NIH).
- 16.15.5 Quinoxalines (Update 2012). ResearchGate.
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. BenchChem.
- Product Class 15: Quinoxalines. Thieme.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central (NIH).
- Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate.
- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. BenchChem.
- This compound. PubChem.
- Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. MDPI.
- Synthesis of methylsulphonyl benzene compounds. Google Patents.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.
- The nucleophilic aromatic substitution reaction between... ResearchGate.
- This compound. Sigma-Aldrich.
- 1-Methylsulfonyl-4-nitrobenzene. PubMed Central (NIH).
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI.
- 2-Fluoro-5-methylsulfonylnitrobenzene. BuyersGuideChem.
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Fluoro-5-methylsulfonylnitrobenzene | C7H6FNO4S - BuyersGuideChem [buyersguidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ene cyclization reaction in heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of heterocycles by cyclization reactions [quimicaorganica.org]
- 18. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoronitrobenzene Reactions
Abstract
This document provides a comprehensive guide to the experimental setup and execution of chemical reactions involving fluoronitrobenzene isomers. Fluoronitrobenzenes are pivotal intermediates in modern organic synthesis, prized for their unique reactivity that enables the construction of complex molecules.[1] Their dual functionality, featuring a strongly electron-withdrawing nitro group and a labile fluorine atom, makes them ideal substrates for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety information to ensure reliable, safe, and reproducible experimental outcomes.
Foundational Principles: Understanding Fluoronitrobenzene Reactivity
The synthetic utility of fluoronitrobenzene is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure:
-
Activation by the Nitro Group: The nitro group (—NO₂) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it dramatically reduces the electron density of the aromatic ring, making it electrophilic and thus susceptible to attack by nucleophiles.
-
Fluorine as an Excellent Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity polarizes the C-F bond, and its small size minimizes steric hindrance, facilitating the approach of the nucleophile.
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][5]
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][5]
-
Elimination of Fluoride: The aromaticity of the ring is restored through the expulsion of the fluoride ion, yielding the substituted product.[2]
The stability of the Meisenheimer complex is critical to the reaction's success. The nitro group, particularly when positioned ortho or para to the fluorine, effectively delocalizes the negative charge of the intermediate, lowering the activation energy of the reaction.[5]
Critical Safety and Handling Protocols
Fluoronitrobenzene and its derivatives are hazardous materials and must be handled with appropriate precautions. They are toxic if inhaled, swallowed, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[4][6][7][8]
Mandatory Safety Procedures:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][8] The workspace must be well-ventilated.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[6][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[9]
-
Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[7]
-
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Keep away from heat, sparks, and open flames.[7]
-
Spill Management: In case of a spill, evacuate the area. Remove all ignition sources. Contain the spillage using an inert absorbent material (e.g., vermiculite, sand) and collect it in a suitable container for disposal. Do not let the product enter drains.[6][9]
-
Waste Disposal: Dispose of chemical waste through a licensed disposal company, following all local and national regulations.
General Experimental Workflow
A typical reaction involving fluoronitrobenzene follows a systematic workflow from preparation to analysis. This process ensures reproducibility and safety.
Detailed Application Protocol: SNAr Synthesis of 4-Methoxy-1-nitrobenzene
This protocol details the synthesis of 4-methoxy-1-nitrobenzene from 1-fluoro-4-nitrobenzene and sodium methoxide, a classic example of an SNAr reaction.[10]
Objective: To demonstrate a standard procedure for the nucleophilic substitution of fluorine on an activated aromatic ring.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol (as solvent)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and needle for inert gas inlet
-
Addition funnel (optional)
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried round-bottom flask.
-
Seal the flask with a septum and place it under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous methanol.
-
-
Nucleophile Addition:
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Using a syringe or addition funnel, add the sodium methoxide solution dropwise to the stirring solution of 1-fluoro-4-nitrobenzene at room temperature.[10]
-
-
Reaction Execution & Monitoring (Self-Validation):
-
Allow the reaction to stir at room temperature. Gentle heating may be applied if the reaction is slow.[10]
-
Monitor the reaction's progress every 15-30 minutes using Thin-Layer Chromatography (TLC).[10][11][12] Spot the starting material and the reaction mixture on the same plate. The reaction is complete when the 1-fluoro-4-nitrobenzene spot is no longer visible. For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[13][14][15]
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[10]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[10]
-
Combine the organic layers and wash with brine to remove residual water.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification and Characterization:
-
Purify the resulting crude product by flash column chromatography or recrystallization to obtain pure 4-methoxy-1-nitrobenzene.[10]
-
Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Data Presentation: Factors Influencing SNAr Reactions
The efficiency and outcome of fluoronitrobenzene reactions are governed by several key parameters. Understanding these factors is crucial for optimizing reaction conditions.
| Parameter | Influence on Reaction | Rationale / Explanation | Authoritative Source |
| Position of Nitro Group | ortho/para >> meta | The nitro group at the ortho or para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The meta position offers only weaker inductive stabilization. | [5] |
| Nucleophile | Reactivity depends on nucleophilicity. | Stronger nucleophiles (e.g., alkoxides, thiolates) generally react faster than weaker ones (e.g., neutral amines, water). | [16] |
| Solvent | Polar aprotic solvents (DMF, DMSO) are optimal. | These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but not the nucleophile, increasing its effective nucleophilicity and accelerating the reaction. | [17] |
| Temperature | Higher temperatures increase the reaction rate. | As with most chemical reactions, increased thermal energy helps overcome the activation energy barrier. However, it can also lead to side product formation. | [17] |
| Leaving Group | F > Cl > Br > I | For SNAr on activated rings, the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating this step. | [2] |
Trustworthiness and Protocol Validation
The protocols described herein are designed as self-validating systems to ensure trustworthy and reproducible results. This is achieved through:
-
In-Process Controls: The mandatory inclusion of reaction monitoring via techniques like TLC or HPLC provides real-time validation of the chemical transformation.[12] It confirms the consumption of starting materials and the formation of products, preventing premature workup or unnecessary reaction times.
-
Systematic Purification: The detailed workup and purification steps are designed to systematically remove unreacted reagents, catalysts, and byproducts, ensuring the isolation of the target compound.
-
Definitive Characterization: The final validation step is the rigorous characterization of the purified product. Techniques like NMR and Mass Spectrometry provide unambiguous confirmation of the chemical structure and purity, ensuring the integrity of the experimental outcome.
By integrating these validation checkpoints directly into the workflow, researchers can proceed with confidence in the identity and quality of their synthesized materials.
References
-
Fluoronitrobenzene Series. Sparrow Chemical. [Link]
-
1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. Acros Organics. [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
-
Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. [Link]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]
-
4-Fluoronitrobenzene. Wikipedia. [Link]
-
Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene... Journal of the Chemical Society B. [Link]
- Preparation of fluoronitrobenzene.
-
Experiment 11: Electrophilic Aromatic Substitution – Nitration. UW-Madison Chemistry. [Link]
- Fluoronitrobenzene. Google Arts & Culture.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. [Link]
-
What are the methods of monitoring both the chemical and physical rates of chemical reactions?. Quora. [Link]
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene in Drug Discovery
Introduction: Strategic Application of a Highly Activated Aromatic Building Block in Targeted Therapy
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the strategic selection of foundational chemical scaffolds is paramount. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 849035-74-1) has emerged as a pivotal building block, primarily recognized for its role in the synthesis of the potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib.[1][2] Ceritinib is a critical therapeutic agent for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[3]
The utility of this reagent is rooted in its chemical architecture. The benzene ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions due to the presence of two potent electron-withdrawing groups: a nitro group and a methylsulfonyl group, positioned ortho and para to the fluorine atom, respectively. This electronic arrangement renders the fluorine an excellent leaving group, facilitating its displacement by a wide range of nucleophiles, most notably amines. This reactivity profile makes this compound an exemplary reagent for constructing the complex diarylamine core structure prevalent in many kinase inhibitors. This document provides a comprehensive guide to the properties, application, and detailed protocols for the effective use of this valuable synthetic intermediate.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties and handling requirements is essential for its safe and effective implementation in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849035-74-1 | PubChem[4] |
| Molecular Formula | C₈H₈FNO₄S | PubChem[4] |
| Molecular Weight | 233.22 g/mol | PubChem[4] |
| Appearance | White to light yellow-green crystalline powder | BuyersGuideChem[4] |
| Melting Point | 150-151 °C | ChemicalBook[5] |
| SMILES | Fc1c(cc(c(c1)C)(=O)C)[O-] | Sigma-Aldrich[6] |
| InChIKey | KHAYNDCHBKGURZ-UHFFFAOYSA-N | Sigma-Aldrich[6] |
Safety and Handling:
This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Core Application: Synthesis of a Key Ceritinib Intermediate
The principal application of this compound is in the construction of a key diarylamine intermediate for the synthesis of Ceritinib. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.
Reaction Mechanism and Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The high electrophilicity of the carbon atom attached to the fluorine, induced by the strong -I and -M effects of the nitro and sulfonyl groups, facilitates the initial nucleophilic attack by the aniline nitrogen. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the desired diarylamine product. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate or triethylamine, is used to deprotonate the aniline, further increasing its nucleophilicity.
Caption: General mechanism of the SNAr reaction.
Detailed Experimental Protocol: Synthesis of N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-5-methyl-4-(methylsulfonyl)-2-nitroaniline
This protocol is adapted from established synthetic routes for Ceritinib and general SNAr procedures.[7][8]
Materials:
-
This compound (1.0 eq)
-
tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (1.1 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (2.5 eq) to the mixture. Rationale: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the amine nucleophile, enhancing its reactivity without competing in the substitution reaction.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Rationale: Thermal energy is required to overcome the activation energy of the rate-determining addition step.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF). Rationale: This step partitions the organic product into the ethyl acetate layer, leaving inorganic salts and residual DMF in the aqueous layer.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure BOC-protected diarylamine intermediate as a solid.
Subsequent deprotection of the BOC group yields the final aniline intermediate ready for the next steps in the Ceritinib synthesis.
Caption: Experimental workflow for the SNAr reaction.
Biological Context: Targeting the ALK Signaling Pathway
The significance of synthesizing the aforementioned diarylamine lies in its role as a precursor to Ceritinib, an inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[9] In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK.[10][11] This results in a constitutively active ALK kinase that drives oncogenesis by activating downstream signaling pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT, which promote cancer cell proliferation and survival.[9][12]
Ceritinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation.[3][9] This action blocks the downstream signaling cascade, ultimately leading to the inhibition of tumor growth and induction of apoptosis in ALK-dependent cancer cells.
Caption: The EML4-ALK signaling pathway and its inhibition by Ceritinib.
Conclusion
This compound is a highly effective and strategically important reagent in medicinal chemistry. Its robust reactivity in Nucleophilic Aromatic Substitution reactions, driven by dual activation from nitro and methylsulfonyl groups, makes it an ideal precursor for the synthesis of complex diarylamine structures. The successful application of this building block in the industrial-scale synthesis of the targeted anti-cancer drug Ceritinib underscores its value to drug development professionals. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.
References
-
PubChem. (n.d.). Ceritinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]
-
Ou, S. H. I., & Nagasaka, M. (2015). Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. In Molecular Targeted Therapy of Lung Cancer (pp. 1-22). Springer, Cham. Retrieved from [Link]
-
Grokipedia. (n.d.). Ceritinib. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Sasaki, T., Rodig, S. J., Chirieac, L. R., & Jänne, P. A. (2011). The biology and treatment of EML4-ALK non-small cell lung cancer. European journal of cancer, 47(18), 2761-2769. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]
-
AACR Journals. (2011). Inhibition of ALK Signaling for Cancer Therapy. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Scalable Synthesis of Substituted Nitroaromatics
Introduction: The Enduring Importance and Evolving Synthesis of Nitroaromatics
Substituted nitroaromatic compounds are foundational pillars in the chemical industry, serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, polymers, and energetic materials.[1][2][3] The nitro group, a powerful electron-withdrawing moiety, is not only a key functional handle for further transformations—most notably reduction to anilines—but also an essential pharmacophore in numerous active pharmaceutical ingredients.[1][4]
Despite their utility, the synthesis of nitroaromatics is historically fraught with significant challenges. The classical method, electrophilic aromatic nitration using a mixture of concentrated nitric and sulfuric acids, is notoriously hazardous.[5][6] These reactions are highly exothermic, posing a substantial risk of thermal runaway and explosion, especially at an industrial scale.[7][8][9] Furthermore, traditional batch processes often suffer from poor regioselectivity, the formation of dangerous polynitrated byproducts, and the generation of vast quantities of corrosive, environmentally damaging acid waste.[4][10]
This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of nitroaromatic synthesis. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of both time-honored and modern scalable methods. We will explore the causality behind experimental choices, from traditional mixed-acid batch nitration to the paradigm-shifting advantages of continuous flow chemistry and other green methodologies. Our focus is on providing robust, self-validating protocols that prioritize safety, efficiency, and sustainability, empowering you to implement these critical transformations with confidence and control.
Chapter 1: Foundational Principles of Electrophilic Aromatic Nitration
The cornerstone of nitroaromatic synthesis is the electrophilic aromatic substitution (SEAr) reaction. Understanding this mechanism is critical for controlling reaction outcomes and troubleshooting synthetic challenges. The key reactive species is the highly electrophilic nitronium ion (NO₂⁺).[2][11]
In the most common industrial method, the nitronium ion is generated in situ from concentrated nitric acid through protonation by a stronger acid, typically sulfuric acid.[12][13]
The Role of Sulfuric Acid is Threefold:
-
Generation of Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
-
Reaction Medium: It serves as a solvent for the reactants.
-
Water Scavenger: It sequesters the water produced during the reaction, preventing the reverse reaction and maintaining a high concentration of the active nitronium ion.
The rate-determining step involves the attack of the aromatic ring's π-electron system on the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2] A weak base (often H₂O or HSO₄⁻) then abstracts a proton from the arenium ion to restore aromaticity, yielding the final nitroaromatic product.
Sources
- 1. chemcess.com [chemcess.com]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 7. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 8. vpscience.org [vpscience.org]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Accelerating Drug Discovery Scaffolds via Microwave-Assisted Synthesis with 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Introduction: The Strategic Advantage of a Doubly-Activated Aromatic Building Block
In the landscape of modern medicinal chemistry and drug development, the rapid construction of complex molecular architectures is paramount. The compound 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a highly valuable and versatile building block for this purpose.[1] Its structure is strategically engineered for efficient reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The aromatic ring is "doubly-activated" by the potent electron-withdrawing effects of a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃), positioned ortho and para to the fluorine atom, respectively. This electronic arrangement dramatically lowers the energy barrier for nucleophilic attack.[2][3]
The fluorine atom itself serves as an excellent leaving group, superior to other halogens in many SNAr contexts. This combination of features makes the title compound an ideal precursor for synthesizing a diverse array of substituted aromatic scaffolds, which are prevalent in pharmaceuticals.[4][5]
Pairing this highly reactive substrate with the technology of microwave-assisted organic synthesis (MAOS) creates a powerful platform for accelerating discovery chemistry. Microwave irradiation offers rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from many hours to mere minutes, along with improved yields and cleaner reaction profiles.[6][7] This guide provides a detailed exploration of the underlying chemistry, workflows, and step-by-step protocols for leveraging this synergy in a research setting.
The Core Chemistry: Understanding the SNAr Mechanism
The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process distinct from electrophilic aromatic substitution.
-
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[3][8] The stability of this complex is the key to the reaction's feasibility. The strong electron-withdrawing nitro and sulfonyl groups are crucial as they delocalize the negative charge through resonance, stabilizing this otherwise high-energy intermediate.
-
Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the fluoride leaving group, yielding the final substituted product.
The overall mechanism is visualized below.
Caption: Figure 1: The SNAr Addition-Elimination Mechanism.
Workflow Transformation: Conventional Heating vs. Microwave Synthesis
The primary advantage of microwave synthesis is the dramatic acceleration of chemical reactions.[9] This is achieved through efficient dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.[10][11] This allows reactions to be completed in a fraction of the time, significantly boosting research productivity.
Caption: Figure 2: Comparison of Experimental Workflows.
Experimental Protocols & Applications
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common nucleophiles. These reactions generate scaffolds widely used in the synthesis of bioactive molecules.
Reagent Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 849035-74-1 | |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | Solid | - |
Protocol 1: Microwave-Assisted Synthesis of a Substituted Aniline Derivative
This protocol details the reaction with morpholine, a common secondary amine, to form a tertiary aniline derivative, a key intermediate in many pharmaceutical syntheses.
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
10 mL microwave reaction vial with stir bar
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol).
-
Add potassium carbonate (276 mg, 2.0 mmol).
-
Add 4 mL of anhydrous DMF to dissolve and suspend the solids.
-
Add morpholine (105 µL, 1.2 mmol) to the mixture.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Ramp Time: 2 minutes
-
Power: 200 W (or dynamic power control)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Run the reaction. The instrument will automatically cool the vessel with compressed air upon completion.
-
Work-up: Once the vial is at room temperature, pour the reaction mixture into a beaker containing 25 mL of water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with water (2 x 10 mL).
-
Purification: Dry the solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis of an Aryl Ether Derivative
This protocol describes the synthesis of a diaryl ether, another critical linkage in drug design, using phenol as the nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
10 mL microwave reaction vial with stir bar
-
Microwave Synthesizer
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol).
-
Add phenol (104 mg, 1.1 mmol).
-
Add cesium carbonate (489 mg, 1.5 mmol). Rationale: Cesium carbonate is a stronger, more soluble base often preferred for O-arylation reactions.
-
Add 4 mL of anhydrous DMSO. Rationale: DMSO is an excellent solvent for microwave SNAr due to its high boiling point and strong microwave absorption.[12]
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Hold Time: 15 minutes
-
Ramp Time: 2 minutes
-
Power: 250 W (or dynamic power control)
-
Stirring: High
-
-
Run the reaction.
-
Work-up: After cooling, dilute the reaction mixture with 30 mL of ethyl acetate and 30 mL of water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with brine (2 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Parameter Optimization & Troubleshooting
Successful microwave synthesis relies on the careful selection of several key parameters.
| Parameter | Recommended Choices & Rationale | Troubleshooting Tips |
| Solvent | DMF, DMSO, NMP, DMAc: High-boiling, polar aprotic solvents are ideal. They efficiently absorb microwave energy and stabilize the charged Meisenheimer complex.[13] | Low Yield: Switch to a more polar solvent (e.g., from DMF to DMSO) to increase microwave coupling and reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, DBU, DIPEA: Choice depends on the nucleophile's pKa. Inorganic bases (K₂CO₃, Cs₂CO₃) are common for amines and phenols. Non-nucleophilic organic bases (DBU, DIPEA) can also be effective.[12] | Side Reactions: If the base is too strong or nucleophilic, consider a weaker base (e.g., NaHCO₃) or a hindered organic base (DIPEA). |
| Temperature | 100-180 °C: Microwave reactors allow for superheating solvents above their atmospheric boiling points safely. Higher temperatures dramatically accelerate SNAr reactions.[10] | Incomplete Reaction: Increase the temperature in 10-20 °C increments. Monitor pressure to ensure it remains within safe limits for the vial. |
| Time | 5-30 minutes: Most reactions should reach completion within this timeframe. | Decomposition: If the product is thermally unstable, reduce the temperature and increase the reaction time. |
Safety Considerations
-
Reagent Hazards: this compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Reactor Safety: Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume for the reaction vial. Always use a blast shield and ensure the instrument's pressure and temperature sensors are functioning correctly.
Conclusion
This compound is a superior substrate for SNAr reactions, enabling the efficient synthesis of diverse molecular scaffolds. When combined with microwave-assisted synthesis, this building block allows for the rapid, high-yield production of key intermediates for drug discovery and materials science. The protocols and guidelines presented here offer a robust starting point for researchers to harness this powerful chemical technology, accelerating innovation and reducing development timelines.
References
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Getting Started with Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 18, 2026, from [Link]
-
Microwave chemistry - Chemical Society Reviews (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - UniTo. (2021, June 14). Università di Torino. Retrieved January 18, 2026, from [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). SpringerLink. Retrieved January 18, 2026, from [Link]
-
This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PubMed Central. (2022, June 17). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - NIH. (2024, December 18). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Publishing. (2024, December 18). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting Started with Microwave Synthesis [cem.com]
- 11. Microwave chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. iris.unito.it [iris.unito.it]
- 13. researchgate.net [researchgate.net]
The Strategic Synthesis of N-Substituted 5-Methyl-4-(methylsulfonyl)-2-nitroanilines: A Guide to Nucleophilic Aromatic Substitution with Primary Amines
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The targeted synthesis of complex molecular architectures is a cornerstone of modern drug discovery. Among the vast array of synthetic transformations, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out for its reliability and versatility in forging carbon-nitrogen bonds. This guide provides an in-depth exploration of the reaction between 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene and primary amines, a critical transformation for accessing a class of compounds with significant therapeutic potential. The resulting N-substituted 5-methyl-4-(methylsulfonyl)-2-nitroaniline scaffold is a key pharmacophore in the development of novel anti-inflammatory and anticancer agents.
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical insights, and detailed experimental protocols to empower the synthesis and exploration of this valuable chemical space.
The Science of Activation: Mechanistic Insights into the SNAr Reaction
The reaction proceeds via a well-established addition-elimination mechanism, characteristic of SNAr reactions. The exceptional reactivity of this compound is not coincidental; it is a result of deliberate electronic design. The benzene ring is rendered highly electrophilic by the synergistic electron-withdrawing effects of the nitro (-NO₂) group and the methylsulfonyl (-SO₂CH₃) group.
These groups, positioned ortho and para to the fluorine atom, respectively, powerfully delocalize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack by the primary amine.[1] The fluorine atom, despite being a traditionally poor leaving group in SN2 reactions, is the ideal leaving group in this context due to its high electronegativity, which further enhances the electrophilicity of the carbon atom to which it is attached.
Diagram 1: The SNAr Reaction Mechanism
A visual representation of the two-step addition-elimination mechanism.
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocol provides a robust and reproducible method for the synthesis of N-substituted 5-methyl-4-(methylsulfonyl)-2-nitroanilines. This procedure is self-validating through in-process monitoring and clear indicators of reaction completion.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 849035-74-1 | 233.22 | Starting material. |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | Nucleophile (1.1 - 1.5 equivalents). |
| Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | 584-08-7 / 121-44-8 | 138.21 / 101.19 | Base (2.0 equivalents). |
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | 68-12-2 / 67-68-5 | 73.09 / 78.13 | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | Drying agent. |
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
DMF and DMSO are skin-penetrating solvents; avoid direct contact.
Detailed Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (approximately 5-10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add the primary amine (1.1 - 1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).[2]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the primary amine.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (approximately 10 times the volume of the reaction solvent). This will often precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 2: Experimental Workflow
A streamlined overview of the synthesis and purification process.
Applications in Drug Discovery and Development
The N-substituted 5-methyl-4-(methylsulfonyl)-2-nitroaniline core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The methylsulfonyl group, in particular, is a common feature in many modern pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its favorable metabolic stability.
Derivatives of this scaffold have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: The 4-(methylsulfonyl)aniline pharmacophore is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of this moiety can enhance selectivity for the COX-2 enzyme over COX-1, potentially reducing gastrointestinal side effects.
-
Anticancer Therapeutics: Substituted nitroanilines are versatile intermediates in the synthesis of a wide range of anticancer agents.[3] The nitro group can be reduced to an amine, providing a handle for further functionalization to create complex molecules that can interact with various cancer-related targets.
Conclusion and Future Outlook
The reaction of this compound with primary amines is a powerful and reliable method for the synthesis of a medicinally important class of compounds. The high degree of activation provided by the nitro and methylsulfonyl groups ensures efficient and predictable outcomes. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can effectively utilize this reaction to generate diverse libraries of N-substituted anilines for screening in various drug discovery programs. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1758–1770.
- Phillips, O. A., Udo, E. E., Abdel-Hamid, M. E., & Varghese, R. (2009). Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones. European Journal of Medicinal Chemistry, 44(8), 3217–3227.
-
ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Sajjad, M., Shaukat, A., & Khan, I. (2018).
- Zhang, M., Chen, Q., & Li, G. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(39), 16214–16221.
Sources
Application Notes and Protocols for the Functionalization of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Introduction: A Versatile Scaffold for Advanced Synthesis
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its chemical architecture, characterized by a fluorine atom activated by two potent electron-withdrawing groups—a nitro group and a methylsulfonyl group positioned ortho and para, respectively—renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile and regioselective introduction of a diverse array of nucleophiles, making it a cornerstone for the construction of complex molecular frameworks.
This guide provides a comprehensive overview of the functionalization of this compound, with a focus on its application in the synthesis of kinase inhibitors and other biologically active molecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and present data to guide researchers in leveraging this powerful synthetic intermediate.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties of a reagent is paramount for safe and effective handling and reaction planning.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 849035-74-1 | [PubChem][1] |
| Molecular Formula | C₈H₈FNO₄S | [PubChem][1] |
| Molecular Weight | 233.22 g/mol | [PubChem][1] |
| Appearance | Off-white to yellow solid | [Sigma-Aldrich] |
| Melting Point | 150-151 °C |
Safety Profile: This compound is classified as an irritant. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of functionalization for this compound is the SNAr reaction. The strong electron-withdrawing effects of the ortho-nitro and para-methylsulfonyl groups create a significant partial positive charge on the carbon atom bonded to the fluorine, making it highly electrophilic. The fluorine atom itself is an excellent leaving group in this context.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex as a key intermediate. This high degree of activation allows for reactions with a wide range of nucleophiles under relatively mild conditions.
Caption: Generalized mechanism of the SNAr reaction.
Application in Kinase Inhibitor Synthesis: A Case Study
A prominent application of this scaffold is in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The following workflow illustrates the use of a structurally analogous compound in the preparation of a key intermediate for such inhibitors, as detailed in patent literature.[2]
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Detailed Experimental Protocols
The following protocols are representative examples for the functionalization of this compound. These have been adapted from analogous transformations described in the patent literature for structurally similar compounds and are intended to serve as a robust starting point for experimental design.[2]
Protocol 1: SNAr Reaction with an Aromatic Amine
This protocol describes the synthesis of N-(pyridin-3-yl)-5-methyl-4-(methylsulfonyl)-2-nitroaniline, a key intermediate.
Materials:
-
This compound
-
3-Aminopyridine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Add 3-aminopyridine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-(pyridin-3-yl)-5-methyl-4-(methylsulfonyl)-2-nitroaniline.
Typical Reaction Parameters for SNAr with Various Nucleophiles:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amines | K₂CO₃, DIPEA | DMF, NMP | 80 - 120 | 4 - 16 | 75 - 95 |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMAc | 90 - 140 | 8 - 24 | 70 - 90 |
| Thiols | NaH, K₂CO₃ | THF, DMF | 25 - 60 | 2 - 8 | 80 - 98 |
| Alcohols/Phenols | NaH, t-BuOK | THF, DMF | 60 - 100 | 6 - 18 | 65 - 85 |
Protocol 2: Reduction of the Nitro Group
This protocol describes the conversion of the nitro-substituted intermediate to the corresponding aniline derivative, a crucial step for further synthetic elaboration.
Materials:
-
N-Aryl-5-methyl-4-(methylsulfonyl)-2-nitroaniline (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
To a hydrogenation flask, add the N-Aryl-5-methyl-4-(methylsulfonyl)-2-nitroaniline (1.0 eq) and the solvent (MeOH or EtOH, to a concentration of approx. 0.1 M).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the flask under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-8 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the desired substituted benzene-1,2-diamine, which can often be used in the next step without further purification.
Conclusion: An Enabling Reagent for Modern Synthesis
This compound has proven to be an exceptionally useful and versatile building block. Its high reactivity in SNAr reactions, coupled with the synthetic handle provided by the nitro group, allows for the efficient construction of a wide range of complex and highly functionalized aromatic compounds. The protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Reactions of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the use of this versatile reagent in organic synthesis. Leveraging extensive field experience and established scientific principles, this resource aims to help you anticipate challenges, mitigate the formation of common side products, and optimize your reaction outcomes.
Introduction to the Reactivity of this compound
This compound is a highly activated aromatic fluoride commonly employed in nucleophilic aromatic substitution (SNAr) reactions. The presence of two potent electron-withdrawing groups, a nitro group ortho to the fluorine and a methylsulfonyl group para to the fluorine, renders the aryl ring exceptionally electron-deficient. This electronic arrangement significantly facilitates the attack of nucleophiles at the carbon atom bearing the fluorine, which serves as an excellent leaving group in SNAr reactions.
The primary application of this compound is the synthesis of a wide array of substituted aromatic compounds, which are valuable intermediates in the development of pharmaceuticals and other functional materials. However, the high reactivity of this substrate can also lead to the formation of undesired side products if reaction conditions are not carefully controlled. This guide will address these potential pitfalls and provide strategies for achieving clean and efficient transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound with nucleophiles?
A1: The dominant reaction pathway is Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bonded to the fluorine. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and methylsulfonyl groups effectively delocalize the negative charge, stabilizing this intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Q2: Why is fluorine the preferred leaving group in this SNAr reaction, despite the strong carbon-fluorine bond?
A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine has a strong inductive electron-withdrawing effect, which polarizes the C-F bond and makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect stabilizes the transition state leading to the Meisenheimer complex more than other halogens do, thus accelerating the reaction rate.
Q3: What types of nucleophiles are commonly used with this substrate?
A3: A wide variety of nucleophiles can be employed, including:
-
N-nucleophiles: Primary and secondary amines, anilines, and heterocycles containing N-H bonds.
-
O-nucleophiles: Alkoxides, phenoxides, and hydroxides.
-
S-nucleophiles: Thiolates and thiophenoxides.
-
C-nucleophiles: Carbanions, such as those derived from active methylene compounds.
The choice of nucleophile will depend on the desired final product, and reaction conditions should be optimized accordingly.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section details the common side products encountered during reactions with this compound and provides actionable troubleshooting steps.
Issue 1: Formation of the Hydrolysis Product, 5-Methyl-4-(methylsulfonyl)-2-nitrophenol
Symptoms:
-
Presence of a phenolic impurity in the final product, often with a lower Rf value in thin-layer chromatography (TLC).
-
Mass spectrometry data shows a peak corresponding to the molecular weight of the hydrolyzed product.
-
¹H NMR may show a broad singlet corresponding to the phenolic -OH proton.
Causality: The highly activated nature of the substrate makes it susceptible to hydrolysis, where water or hydroxide ions act as nucleophiles, displacing the fluoride. This is a common side reaction if the reaction is not performed under strictly anhydrous conditions.
Mitigation Strategies:
| Mitigation Step | Detailed Protocol |
| Ensure Anhydrous Conditions | All glassware should be flame-dried or oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for aprotic polar solvents like DMF or DMSO). Reagents, especially bases, should be of high purity and stored in a desiccator. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Choice of Base | Use a non-hydroxide base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to avoid introducing a source of hydroxide ions. |
Issue 2: Vicarious Nucleophilic Substitution (VNS) Side Products
Symptoms:
-
Formation of an isomer where the nucleophile has substituted a hydrogen atom on the ring, typically ortho to the nitro group, instead of the fluorine.
-
Complex ¹H NMR and ¹³C NMR spectra indicating the presence of multiple aromatic substitution patterns.
-
Mass spectrometry data showing a product with the same mass as the desired product but with different fragmentation.
Causality: Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution where a hydrogen atom is replaced instead of a leaving group.[1][2] This is particularly relevant when using carbanions as nucleophiles, especially those stabilized by an adjacent leaving group (e.g., from chloromethyl phenyl sulfone). The nucleophile adds to a hydrogen-bearing carbon ortho or para to the nitro group, followed by base-induced elimination.
Mitigation Strategies:
| Mitigation Step | Detailed Protocol |
| Careful Selection of Nucleophile | VNS is most common with carbanions. When using C-nucleophiles, consider those less prone to this pathway. |
| Control of Basicity | VNS reactions often require a strong base to generate the carbanion and facilitate the elimination step. Using a milder base or a stoichiometric amount of base might favor the SNAr pathway. |
| Temperature Control | VNS and SNAr pathways may have different activation energies. Running the reaction at a lower temperature could potentially favor the desired SNAr reaction. |
Issue 3: Displacement of the Methylsulfonyl Group
Symptoms:
-
Formation of a product where the methylsulfonyl group has been replaced by the nucleophile.
-
This is more likely with "soft" nucleophiles like thiolates.
Causality: While the fluoride is the most activated leaving group, the methylsulfonyl group can also be displaced under certain conditions, particularly with soft nucleophiles that have a higher affinity for the carbon attached to the sulfur atom.
Mitigation Strategies:
| Mitigation Step | Detailed Protocol |
| Choice of Nucleophile and Temperature | Be cautious when using soft nucleophiles like thiolates. Running the reaction at the lowest possible temperature to achieve a reasonable rate for fluoride displacement can help minimize the substitution of the sulfonyl group. |
| Reaction Time Monitoring | Monitor the reaction closely by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further reaction and potential displacement of the methylsulfonyl group. |
Issue 4: Reactions Involving the Nitro Group
Symptoms:
-
Formation of aniline derivatives or other reduction products of the nitro group.
-
This can occur if the reaction conditions are inadvertently reducing.
Causality: The nitro group can be susceptible to reduction to an amino group or other partially reduced species. This can be caused by certain nucleophiles (e.g., some sulfur nucleophiles) or impurities in the reagents that can act as reducing agents.
Mitigation Strategies:
| Mitigation Step | Detailed Protocol |
| Purity of Reagents | Use high-purity reagents and solvents to avoid contaminants that could reduce the nitro group. |
| Avoid Harsh Conditions | Avoid excessively high temperatures or prolonged reaction times, which can sometimes promote side reactions involving the nitro group. |
| Choice of Nucleophile | Be aware of the potential for certain nucleophiles to act as reducing agents. If nitro group reduction is observed, consider alternative nucleophiles. |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
Objective: To synthesize an N-aryl-5-methyl-4-(methylsulfonyl)-2-nitroaniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analysis and Characterization of Side Products
A combination of analytical techniques is crucial for identifying and quantifying side products:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the determination of the molecular weights of the components in the reaction mixture, aiding in the identification of side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated side products.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components of the reaction mixture.
Visualization of Reaction Pathways
Caption: Potential reaction pathways for this compound.
References
- Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
- Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. Synthesis, 1991(02), 103-111.
-
PubChem. This compound. Available at: [Link]
-
PubChem. 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Available at: [Link]
- ChemInform. (2014). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ChemInform, 45(32).
- Barbasiewicz, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 130–135.
-
ChemWhat. This compound CAS#: 849035-74-1. Available at: [Link]
-
ResearchGate. (2013). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Available at: [Link]
- Google Patents. (2013). Method for preparing N-methyl paranitroaniline.
- National Institutes of Health. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(11), 901–906.
- Google Patents. (2007). Synthesis of methylsulphonyl benzene compounds.
-
ResearchGate. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]
- National Institutes of Health. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750.
- National Institutes of Health. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 17(12), 14849–14859.
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- National Institutes of Health. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2299.
Sources
Technical Support Center: Purification of Sulfonylated Aromatic Compounds
Welcome to the Technical Support Center for the purification of sulfonylated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these important molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experimental work. Our approach is rooted in explaining the "why" behind each technique, ensuring you can make informed decisions to optimize your purification strategies.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification of sulfonylated aromatic compounds, offering probable causes and actionable solutions.
Issue 1: My crude solid "oils out" during recrystallization instead of forming crystals.
Probable Cause: "Oiling out" occurs when a dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often because the compound's melting point is lower than the boiling point of the recrystallization solvent, or the concentration of impurities is excessively high, depressing the melting point of the mixture.[1]
Solutions:
-
Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly to encourage crystal nucleation over liquid-liquid phase separation.[1]
-
Lower the Cooling Temperature: If the initial cooling at room temperature results in oiling, try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.[1]
-
Change the Solvent System: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For many sulfonamides, ethanol-water or isopropanol-water mixtures are effective.[1][2]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1]
-
Pre-purification: If the crude product is highly impure, a preliminary purification step, such as a quick flash chromatography column, may be necessary before attempting recrystallization.[1]
Issue 2: After an aqueous workup, I still have unreacted sulfonyl chloride in my product.
Probable Cause: Unreacted sulfonyl chloride can be persistent, especially if it is sterically hindered or poorly soluble in the aqueous phase, leading to incomplete hydrolysis. A simple water or basic wash may not be sufficient for its complete removal.[3]
Solutions:
-
Quenching Before Workup: Before the main aqueous wash, quench the reaction mixture to convert the reactive sulfonyl chloride into a more easily removable, stable derivative.
-
With a Nucleophilic Solvent: Add a small amount of a nucleophilic solvent like methanol to the reaction mixture. This will convert the sulfonyl chloride to a sulfonate ester, which can then be more readily removed by subsequent extraction or chromatography.
-
With an Amine: A small amount of a simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) can rapidly convert the sulfonyl chloride to a sulfonamide.[3] The resulting sulfonamide can then be separated based on its different polarity and solubility.
-
-
Use of Scavenger Resins: For challenging cases, or when the desired product is sensitive to aqueous conditions, scavenger resins are highly effective. These are solid-supported nucleophiles (e.g., amines) that react with the excess sulfonyl chloride. The resin is then simply removed by filtration.[3][4]
-
Extended Basic Wash: Increase the stirring time with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to promote more complete hydrolysis of the sulfonyl chloride.[3][5]
Workflow for Removal of Unreacted Sulfonyl Chloride:
Sources
Technical Support Center: Navigating Low Reactivity in SNAr Reactions of Substituted Nitrobenzenes
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when dealing with substituted nitrobenzenes that exhibit low reactivity. Here, we address common problems in a practical, question-and-answer format, providing not just solutions but also the fundamental principles behind them to empower your experimental design.
Section 1: Foundational Principles & Common Sticking Points
Before diving into specific troubleshooting scenarios, let's address some of the most frequent points of confusion regarding the SNAr reaction.
Q1: My SNAr reaction is sluggish or failing completely. What are the fundamental requirements I should double-check?
A successful SNAr reaction hinges on three critical components: a sufficiently activated aromatic ring, a good leaving group, and an effective nucleophile.[1][2]
-
Aromatic Ring Activation: The aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring.[3] For nitrobenzenes, the nitro group (–NO₂) is a powerful activator.
-
Positioning of the EWG: The activating group must be positioned ortho or para to the leaving group.[4][5] An EWG in the meta position will not effectively stabilize the negative charge of the key reaction intermediate (the Meisenheimer complex) through resonance, leading to a significantly slower reaction rate.[3][6]
-
Leaving Group: A good leaving group is necessary to be displaced by the incoming nucleophile.
-
Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring.
Section 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific experimental issues and provides actionable solutions.
Q2: I've confirmed my nitro group is ortho/para to the leaving group, but the reaction is still not working. How does my choice of leaving group impact the reaction rate?
This is a common and excellent question, as the leaving group trend in SNAr reactions is counterintuitive when compared to Sₙ2 reactions.[1] In SNAr, the order of reactivity for halogen leaving groups is typically:
The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][8] A more electronegative atom, like fluorine, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5][7] The breaking of the carbon-leaving group bond occurs in a subsequent, faster step and does not influence the overall reaction rate.[8]
| Leaving Group | Relative Reactivity | Rationale |
| -F | Highest | Highly electronegative, strongly activates the ring for nucleophilic attack.[7] |
| -Cl | Moderate | Less electronegative than fluorine, resulting in a slower reaction. |
| -Br | Moderate | Similar reactivity to chlorine. |
| -I | Lowest | Least electronegative, leading to the slowest reaction rate among halogens. |
| -NO₂ | Variable | Can also act as a leaving group, its ability is comparable to halogens.[7] |
Q3: My substrate has bulky groups near the reaction site. Could steric hindrance be the problem?
Yes, steric hindrance can significantly impede SNAr reactions.[9] Bulky substituents on the aromatic ring, particularly in the ortho position to the leaving group, can hinder the approach of the nucleophile.[10][11] Similarly, a sterically demanding nucleophile will also slow the reaction.[12]
Troubleshooting Steric Hindrance:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[13]
-
Use a Smaller Nucleophile: If possible, switching to a less sterically hindered nucleophile can improve reaction rates.
-
Prolonged Reaction Time: Allow the reaction to proceed for a longer duration to achieve a reasonable yield.
Caption: A decision tree for troubleshooting low SNAr conversion.
Section 3: Advanced Strategies for Stubborn Reactions
When standard optimizations are insufficient, more advanced techniques may be necessary.
Q5: My reaction is still not working despite optimizing conditions. Are there any advanced methods to enhance reactivity?
Yes, for particularly challenging SNAr reactions, consider the following methods:
1. Phase-Transfer Catalysis (PTC):
This technique is useful when the nucleophile (often an inorganic salt) is soluble in an aqueous phase while the nitroaromatic substrate is soluble in an organic phase. [14]A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur. [15][16] Experimental Protocol: A General PTC Approach
-
Reaction Setup: In a round-bottom flask, dissolve the substituted nitrobenzene in a nonpolar organic solvent (e.g., toluene, chlorobenzene).
-
Aqueous Phase: In a separate vessel, dissolve the nucleophilic salt (e.g., NaN₃, KCN) in water.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the reaction flask (typically 1-10 mol%).
-
Reaction Execution: Vigorously stir the biphasic mixture and heat as necessary. The catalyst will shuttle the nucleophile across the phase boundary to react with the substrate.
-
Monitoring: Monitor the reaction progress by analyzing the organic layer using TLC or LC-MS.
2. Microwave-Assisted Synthesis:
Microwave irradiation can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes and improving yields. [17][18]The rapid and uniform heating provided by microwaves can overcome high activation energies. [19] Experimental Protocol: Microwave-Assisted SNAr
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted nitrobenzene, nucleophile, base (if needed), and a suitable high-boiling polar solvent (e.g., DMF, DMSO, NMP).
-
Microwave Reactor: Seal the vessel and place it in a dedicated microwave reactor.
-
Reaction Program: Set the desired temperature and reaction time. The microwave will apply power to maintain the set temperature.
-
Workup: After the reaction is complete and the vessel has cooled, proceed with the standard workup and purification.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a nitro group as a leaving group?
-
A: Yes, the nitro group can function as a leaving group in SNAr reactions, particularly when the ring is activated by other strong EWGs. [7]
-
-
Q: What are common side reactions?
-
A: Potential side reactions include reaction of the nucleophile at other electrophilic sites on the substrate, or degradation of the starting material or product under harsh conditions (high temperature or strong base). [13]
-
-
Q: How do I know if a Meisenheimer complex has formed?
-
A: The formation of a Meisenheimer complex is often accompanied by the appearance of a deep color (red, purple, or dark brown) in the reaction mixture. [20]
-
References
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - SNAr mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Fang, H., et al. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. Retrieved from [Link]
-
Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
WordPress. (n.d.). Reaction in Water/aqueous Surfactants/PTC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Phase Transfer Catalyst (PTC). Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
-
ResearchGate. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]
-
MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in Anhydrous Chlorobenzene. Retrieved from [Link]
-
Reddit. (2021). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (2012). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Leah4sci. (2022). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. sci-hub.box [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 16. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 19. ijnrd.org [ijnrd.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Temperature for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
A Comprehensive Guide for Researchers and Drug Development Professionals on Ensuring Optimal Synthesis and Safety
Welcome to the dedicated technical support resource for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. This guide is tailored for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. The successful and safe use of this compound is critically dependent on precise temperature control. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of managing reaction temperatures effectively, ensuring both high-quality results and a safe laboratory environment.
I. The Critical Role of Temperature: Understanding the Compound's Reactivity
This compound is a highly activated aromatic compound. The benzene ring is substituted with three powerful electron-withdrawing groups: a nitro group (-NO₂), a methylsulfonyl group (-SO₂CH₃), and a fluorine atom (-F). This specific arrangement makes the fluorine atom exceptionally susceptible to nucleophilic aromatic substitution (SNAr). While this high reactivity is advantageous for chemical synthesis, it simultaneously introduces significant challenges in controlling the reaction's thermal behavior.
Key Temperature-Related Considerations:
-
Exothermic Nature: The SNAr reaction with various nucleophiles is frequently highly exothermic. Inadequate temperature management can lead to a rapid and uncontrolled increase in temperature and pressure, a dangerous situation known as a runaway reaction. This can result in equipment failure and the potential release of hazardous materials.
-
Formation of Impurities: Elevated temperatures can trigger unwanted side reactions. These may include the decomposition of the starting material or the desired product, and in some cases, polymerization, all of which lead to a complex mixture of impurities.[1]
-
Product Purity and Consistency: Inconsistent temperature control is a common cause of batch-to-batch variability. This can negatively impact the purity of the final product, which in turn complicates the processes of purification and downstream applications.
II. Troubleshooting Guide: Addressing Common Temperature-Related Issues
This section is structured to provide clear, actionable solutions to specific problems that may arise during your experiments.
Scenario 1: Uncontrolled and Rapid Rise in Reaction Temperature
-
Question: I am conducting a nucleophilic substitution on this compound. Despite using a cooling bath, the internal temperature of the reaction is escalating much faster than anticipated. What is happening, and what are the immediate steps I should take?
-
Answer: This is a critical situation that suggests the heat generated by your reaction is overwhelming the heat removal capacity of your cooling system. Immediate action is required to prevent a runaway reaction.
Immediate Corrective Actions:
-
Halt the addition of the nucleophile immediately.
-
If it can be done safely, introduce a pre-chilled, inert solvent to the reaction mixture. This will help to dilute the reactants and absorb some of the excess heat.
-
Verify that your cooling bath is at its lowest achievable temperature and has an adequate volume for the scale of your reaction.
Root Cause Analysis and Preventative Measures:
-
Rate of Nucleophile Addition: The most frequent cause of such an exotherm is the overly rapid addition of the nucleophile. The SNAr reaction is typically very fast, and adding the nucleophile too quickly results in a sudden release of a large amount of heat.
-
Insufficient Cooling Capacity: Your cooling apparatus may not be sufficient for the scale of your reaction. For better temperature control, consider using a larger cooling bath, a more effective cooling medium such as a dry ice/acetone slurry, or a cryostat.
-
Reactant Concentration: Higher concentrations of reactants will result in a faster reaction rate and consequently, more heat generated per unit of volume.
Workflow for Controlled Nucleophile Addition:
Caption: Workflow for controlled nucleophile addition.
-
Scenario 2: Low Product Yield and the Presence of Multiple Impurities
-
Question: Upon completion of my reaction, the yield of the desired product is disappointingly low, and a Thin Layer Chromatography (TLC) analysis shows multiple spots, indicating the presence of impurities. Could the reaction temperature be the culprit?
-
Answer: Yes, improper temperature control is a very likely cause of both low yields and the formation of impurities.[1]
Potential Temperature-Related Causes:
-
Excessively High Temperature:
-
Thermal Decomposition: The starting material, the product, or other reagents may not be stable at elevated temperatures. The nitro group, in particular, can be prone to decomposition.
-
Side Reactions: Higher temperatures can provide the necessary activation energy for alternative reaction pathways to occur, leading to the formation of byproducts. For instance, with certain nucleophiles, elimination reactions or reactions involving the solvent can become more competitive.
-
-
Insufficiently Low Temperature:
-
Incomplete Reaction: If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate and may not reach completion within the given timeframe.
-
Precipitation of Reactants: At lower temperatures, the starting material or other reagents might precipitate out of the solution, which would effectively halt the reaction.
-
Troubleshooting and Optimization Strategies:
Parameter Recommendation Rationale Initial Temperature Begin at a lower temperature (e.g., -10 °C to 0 °C) and, if the reaction is slow, warm it up gradually. This approach allows for better management of the initial exothermic phase of the reaction. Temperature Monitoring Always use a calibrated thermometer placed directly in the reaction mixture. The temperature of an external cooling bath does not provide an accurate reflection of the internal reaction temperature. Stirring Ensure that stirring is both efficient and consistent throughout the reaction. Inadequate stirring can lead to the formation of localized "hot spots" where the temperature is significantly higher than in the rest of the solution. Reaction Profiling At various time points and temperatures, take small samples of the reaction mixture for analysis by TLC or LC-MS. This will enable you to determine the optimal temperature for the formation of your product while minimizing the creation of byproducts. -
III. Frequently Asked Questions (FAQs)
-
Q1: What is a safe and effective starting temperature for a standard SNAr reaction with this compound?
-
A1: For most nucleophilic substitutions with this substrate, a conservative and recommended starting temperature is between 0 °C and 10 °C. If you are using highly reactive nucleophiles, such as primary amines or alkoxides, it is advisable to start at an even lower temperature, for example, in the range of -15 °C to 0 °C, to maintain better control over the initial exotherm.
-
-
Q2: How does my choice of solvent impact temperature management during the reaction?
-
A2: The solvent you choose is a critical factor. A solvent with a higher heat capacity will be able to absorb more heat, which helps to buffer any fluctuations in temperature. Furthermore, the boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure. Aprotic polar solvents like DMF, DMAc, and DMSO are commonly used for SNAr reactions. It is important to be aware that at elevated temperatures, these solvents can sometimes react with certain reagents.
-
-
Q3: Is it possible to run the reaction at room temperature?
-
A3: While some less reactive nucleophiles may require room temperature or even gentle heating to proceed at a practical rate, it is generally not recommended to initiate the reaction at room temperature, particularly for larger-scale syntheses. The initial mixing of the reactants can still generate a significant exotherm that is challenging to control without initial cooling. A safer and more controlled approach is to start at a lower temperature and then gradually warm the reaction mixture.
-
-
Q4: Are there any specific safety precautions related to temperature that I should be aware of when working with this compound?
-
A4: Yes, there are. The presence of the nitro group introduces the potential for energetic thermal decomposition. It is therefore crucial to avoid excessive heating. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. For larger-scale reactions, the use of a blast shield is recommended. It is also wise to have a quench solution readily available to stop the reaction in case of an emergency.
Emergency Quench Decision Tree:
Caption: Emergency quench decision-making workflow.
-
IV. References
-
Title: Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides Source: Benchchem URL:
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: MDPI URL: [Link]
Sources
Technical Support Center: Navigating Reactions with Nitroaromatic Compounds
Welcome to the Technical Support Center for nitroaromatic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting unwanted side reactions. Nitroaromatic compounds are versatile intermediates, but their reactivity, driven by the powerful electron-withdrawing nature of the nitro group, presents unique challenges. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and safety in the laboratory.
Section 1: Chemoselectivity in Nitro Group Reduction
The reduction of a nitro group to an amine is a cornerstone transformation, but it is often complicated by the presence of other reducible functional groups. Achieving high chemoselectivity is the primary challenge. The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1][2] Unwanted side reactions often arise from the accumulation of these intermediates or over-reduction of other sensitive groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation is reducing other functional groups (e.g., alkenes, carbonyls, nitriles) in my molecule. How can I make it more selective for the nitro group?
A1: This is a classic chemoselectivity problem. The choice of catalyst and reaction conditions is paramount to avoid unwanted side reactions.[3]
-
Underlying Cause: Highly active catalysts like Palladium on Carbon (Pd/C) are not very selective and will readily reduce a wide variety of functional groups.[4] Harsh conditions, such as high hydrogen pressure and elevated temperatures, further decrease selectivity.[5]
-
Troubleshooting Workflow:
-
Switch Catalyst: Move to a less reactive catalyst. Raney Nickel is often a good alternative to Pd/C, especially if you are concerned about dehalogenation of aromatic halides.[4] For substrates with multiple sensitive groups, catalysts like Platinum-Vanadium on Carbon (Pt-V/C) have shown high selectivity.
-
Milder Conditions: Reduce hydrogen pressure (a hydrogen balloon may suffice) and run the reaction at room temperature.[5]
-
Catalyst Modifiers/Additives: In some cases, adding a catalyst poison in a controlled manner can selectively block the most active sites, thereby increasing chemoselectivity. For example, using phosphorus-doped carbon nanotubes (P-CNTs) as a catalyst support can enhance selectivity and prevent side reactions like dehalogenation.[6]
-
Alternative Reducing Agents: If catalytic hydrogenation is not viable, consider chemical reducing agents. Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) is a classic and highly chemoselective method for nitro group reduction.[1][4][7] Other options include Tin(II) chloride (SnCl₂) and Sodium Hydrosulfite.[1][8]
-
Q2: My reduction stops at the hydroxylamine or I'm seeing significant formation of azo/azoxy byproducts. What's going wrong?
A2: The formation of condensation byproducts like azoxy and azo compounds is a common issue, arising from reactions between the intermediates of the nitro reduction.[8][9][10]
-
Underlying Mechanism: The nitroso intermediate is electrophilic, while the hydroxylamine intermediate is nucleophilic. Under certain conditions (often neutral or basic), these two can react to form an azoxy compound, which can be further reduced to an azo compound and then to the desired aniline.[6][9]
-
Ar-NO + H₂N-OH-Ar → Ar-N(O)=N-Ar (Azoxy formation)
-
-
Troubleshooting & Prevention:
-
Ensure Acidic Conditions: Using reducing agents in an acidic medium (like Fe/HCl) ensures that the hydroxylamine intermediate is protonated, preventing it from acting as a nucleophile and condensing with the nitroso intermediate.
-
Increase Hydrogen Availability (for Catalytic Hydrogenation): Poor mixing or low hydrogen pressure can lead to a buildup of intermediates on the catalyst surface, promoting condensation. Ensure vigorous stirring and adequate hydrogen supply.[5]
-
Choice of Reducing Agent: Metal hydrides like LiAlH₄ are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds.[4][8] In contrast, systems like NaBH₄ in the presence of a transition metal catalyst can be effective.
-
dot
Caption: Nitro group reduction pathway and competing side reactions.
Data Summary: Chemoselectivity of Common Reducing Agents
| Reducing Agent System | Target Transformation | Compatible Functional Groups | Incompatible/Sensitive Groups | Reference |
| H₂, Pd/C | R-NO₂ → R-NH₂ | Aromatic Rings, Amides | Alkenes, Alkynes, Carbonyls, Nitriles, Halides (risk of dehalogenation), Benzyl ethers | [4] |
| H₂, Raney Ni | R-NO₂ → R-NH₂ | Halides (less prone to dehalogenation than Pd/C), Esters | Alkenes, Alkynes, Carbonyls, Nitriles | [4] |
| Fe / Acid (HCl, NH₄Cl) | Ar-NO₂ → Ar-NH₂ | Esters, Amides, Nitriles, Carbonyls, Halides | Highly acid-labile groups | [1][4] |
| SnCl₂ / HCl | Ar-NO₂ → Ar-NH₂ | Ketones, Esters, Amides, Nitriles | Acid-labile groups | [1][8] |
| NaBH₄ / Catalyst | Ar-NO₂ → Ar-NH₂ | Esters, Halogens | Aldehydes, Ketones (can be reduced) | |
| LiAlH₄ | Aliphatic-NO₂ → Aliphatic-NH₂ | - | Aromatic-NO₂ (forms azo compounds), Esters, Amides, Nitriles, Carbonyls | [4][8] |
Protocol: Selective Reduction of a Halogenated Nitroaromatic using Fe/NH₄Cl
This protocol describes the reduction of 4-chloronitrobenzene to 4-chloroaniline, demonstrating high selectivity while preserving the halogen.
Materials:
-
4-chloronitrobenzene
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene (1.0 eq), ethanol (5-10 mL per gram of substrate), and water (2-4 mL per gram of substrate).
-
Reagent Addition: Add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified further by recrystallization or column chromatography.
-
Section 2: Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activator for SNAr reactions, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[11][12] However, this high reactivity can also lead to unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform an SNAr reaction on a dinitro- or trinitro-aromatic compound, but I'm getting a complex mixture of products or a deeply colored, stable species instead of my desired product.
A1: You are likely forming a stable Meisenheimer complex or experiencing substitution at an unintended position.
-
Underlying Cause: Meisenheimer complexes are intermediates in SNAr reactions, formed by the addition of a nucleophile to an electron-deficient aromatic ring.[13][14] With highly activated systems (e.g., trinitrobenzene), these complexes can be exceptionally stable and may be isolated as colorful salts.[13] If the complex does not proceed to the product (by expulsion of a leaving group), it can be considered a reaction sink.
-
Troubleshooting & Prevention:
-
Leaving Group Choice: Ensure you have a good leaving group (e.g., F, Cl, Br) at the target position. The nitro group itself can act as a leaving group, but this typically requires harsher conditions.[15][16]
-
Control Stoichiometry: Using a large excess of a strong nucleophile can favor the formation of stable dianionic complexes. Use near-stoichiometric amounts of your nucleophile.
-
Solvent Effects: Polar aprotic solvents like DMSO or DMF are typically used to dissolve the reactants and facilitate the reaction. However, they can also stabilize the charged Meisenheimer complex. If stability is an issue, consider a less polar solvent system if solubility allows.
-
Temperature Control: While SNAr often requires heat, excessive temperatures can lead to decomposition or displacement of nitro groups. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
dot
Caption: The two-step Addition-Elimination mechanism of SNAr.
Section 3: Instability and Safety Considerations
The high energy content of the nitro group, especially in polynitrated compounds, makes safety a paramount concern. Furthermore, the electron-withdrawing nature of the group can acidify adjacent protons, leading to unexpected reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitroalkane compound is decomposing in the presence of a strong base. Why is this happening?
A1: Primary and secondary nitroalkanes have acidic α-protons (pKa ~11 in water), which can be abstracted by a base to form a nitronate anion (the aci-nitro form).[17][18]
-
Underlying Cause: The resulting nitronate is an ambident nucleophile and can participate in various subsequent reactions, such as aldol-type condensations (Henry Reaction) or alkylations, which may be undesired.[19] Tertiary nitroalkanes lack this α-proton and do not react in this way.[17]
-
Prevention:
-
Avoid using strong bases if deprotonation is not the intended reaction.
-
If a basic medium is required, use a milder, non-nucleophilic base (e.g., K₂CO₃, Et₃N) and keep temperatures low to minimize side reactions.
-
Q2: What are the primary safety hazards associated with nitroaromatic compounds?
A2: The primary hazard is the risk of explosion, especially with polynitroaromatic compounds like trinitrotoluene (TNT) or picric acid.[18][20][21]
-
Underlying Cause: These molecules contain both an oxidant (the nitro groups) and a fuel (the carbon backbone) in the same molecule.[18] They can decompose violently when subjected to shock, friction, or heat, especially under confinement.[20]
-
Safety Precautions:
-
Handling: Always handle polynitroaromatic compounds in small quantities behind a blast shield. Use non-metal spatulas to avoid friction.
-
Reactions: Be aware that reactions with strong oxidants, strong bases, and some metals can be violent and lead to explosions.[20] Mixtures with nitric acid can be highly explosive.[20]
-
Storage: Store in a cool, well-ventilated area away from heat, shock, and incompatible materials.
-
Toxicity: Many nitroaromatic compounds are toxic and mutagenic.[22][23] Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
References
- Royal Society of Chemistry. (n.d.). Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds. RSC Publishing.
- Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.
- ResearchGate. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. ResearchGate.
- Unknown. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
- Wiley Online Library. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Wiley Online Library.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Benchchem. (2025). Challenges in the selective reduction of the nitro group. Benchchem.
- Wikipedia. (n.d.). Meisenheimer complex. Wikipedia.
- ResearchGate. (n.d.). Stable Spirocyclic Meisenheimer Complexes. ResearchGate.
- PubMed. (2024). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie (International Ed. in English).
- Beil, S., et al. (2000). Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardioides sp. Strain CB 22-2. Applied and Environmental Microbiology, 66(8), 3454-3460.
- Benchchem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information.
- ACS Publications. (n.d.). Intermediates in nucleophilic aromatic substitution. VI. Formation of Meisenheimer complexes of the isomeric 2,4,6-cyanodinitroanisoles. The Journal of Organic Chemistry.
- Prezi. (2025). Interlinked Chemical Reactions: Nitration, Reduction, and Coupling Processes in Aromatic Chemistry. Prezi.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- Zhang, H., Zhai, H. J., & Li, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences (China), 17(6), 886–893.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754.
- PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. National Center for Biotechnology Information.
- ResearchGate. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate.
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
- Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali? Chemistry Stack Exchange.
-
The Organic Chemist. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube. [Link]
- University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen.
-
Kassim, B. L., & T. (2014). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International journal of molecular sciences, 15(1), 1232–1263. [Link]
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
-
Hofstetter, T. B., Heijman, C. G., Haderlein, S. B., Holliger, C., & Schwarzenbach, R. P. (2000). Complete Reduction of TNT and Other (Poly)nitroaromatic Compounds under Iron-Reducing Subsurface Conditions. Environmental Science & Technology, 34(17), 3699-3707. [Link]
- Kalafut, T., & Wales, M. (1999). Biological remediation of explosives and related nitroaromatic compounds.
- Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(10).
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 34(8), 810-824.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Wikipedia. (n.d.). Nitro compound. Wikipedia.
-
Chemistry for Society - Lets Learn. (2020, April 19). #Aromatic Nitro Compounds #BScII [Video]. YouTube. [Link]
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323.
- ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Publications.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
- DTIC. (1990). Explosive Properties of Polynitroaromatics. Defense Technical Information Center.
- NHBS Academic & Professional Books. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. NHBS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prezi.com [prezi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Nitro compound - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Welcome to the technical support center for optimizing catalyst loading in reactions involving 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
I. Introduction to the Substrate: this compound
This compound is a highly activated aromatic compound. Its key structural features, a nitro group and a methylsulfonyl group, are strong electron-withdrawing groups (EWGs). These EWGs render the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as an excellent leaving group in these transformations.[1]
This substrate is of significant interest in medicinal chemistry and materials science as a versatile building block for the synthesis of more complex molecules. Optimizing catalyst loading is paramount for achieving high yields, minimizing side products, and ensuring cost-effective and scalable processes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction with this compound is showing minimal or no conversion to the desired product. What are the primary troubleshooting steps?
A: Low to no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Initial Checks:
-
Reagent Integrity: Verify the purity and dryness of your reagents and solvents. Moisture can significantly hinder many catalytic reactions, especially those involving sensitive organometallic species.[2]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the degradation of catalysts and the formation of unwanted byproducts.[3]
-
Temperature Control: Confirm that the reaction is being conducted at the appropriate temperature. Many catalytic cycles have a specific activation energy that must be overcome.
Catalyst-Specific Troubleshooting:
-
Catalyst Activity: The activity of your catalyst is crucial. If you are using a palladium(II) precatalyst, it must be effectively reduced to the active palladium(0) species in situ.[2][3] Consider using a pre-activated Pd(0) source or a more modern precatalyst system, such as a Buchwald palladacycle, for more reliable catalyst generation.[4]
-
Ligand Selection: The choice of ligand is as important as the metal itself. For electron-deficient substrates like this, bulky and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) can accelerate the reaction.[3]
-
Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the solution and can sometimes lead to an increase in side reactions. Start with a standard loading (e.g., 1-2 mol%) and systematically screen different loadings.[5]
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 2: Sluggish Reaction Rate
Q: The reaction is proceeding, but it is extremely slow, taking an impractically long time to reach completion. How can I increase the reaction rate?
A: A sluggish reaction rate points to a high activation energy barrier for one or more steps in the catalytic cycle.
Potential Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction. However, be mindful of potential side reactions or decomposition of starting materials and products at higher temperatures.
-
Optimize Solvent: The choice of solvent can have a profound impact on reaction rates. For many cross-coupling reactions, polar aprotic solvents like dioxane, THF, or DMF are effective. Ensure your substrate and reagents are soluble in the chosen solvent.[1]
-
Stronger Base: In reactions like Suzuki or Buchwald-Hartwig couplings, the base plays a critical role. A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the transmetalation or reductive elimination steps.[3][6]
-
Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can increase the concentration of the active catalytic species and, consequently, the reaction rate. However, this should be done judiciously, as higher loadings can be costly and may lead to purification challenges.[4]
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Temperature | Increase in 10-20°C increments | Overcomes activation energy barriers. |
| Solvent | Screen polar aprotic solvents (e.g., Dioxane, Toluene, DMF) | Can improve solubility and reaction kinetics. |
| Base | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) | Can accelerate key steps in the catalytic cycle.[3][6] |
| Catalyst Loading | Increase incrementally (e.g., to 3-5 mol%) | Increases the concentration of the active catalyst. |
Problem 3: Catalyst Deactivation and/or Formation of Palladium Black
Q: I am observing the formation of a black precipitate (likely palladium black) in my reaction, and the reaction has stalled. What is causing this, and how can I prevent it?
A: The formation of palladium black is a common sign of catalyst deactivation, where the active Pd(0) species agglomerates into inactive clusters.
Causes and Preventative Measures:
-
Insufficient Ligand: The ligand is crucial for stabilizing the active Pd(0) catalyst. If the ligand concentration is too low, or if the ligand is degrading, the palladium will precipitate. Consider adding a slight excess of the ligand relative to the palladium source.[4]
-
Oxygen Contamination: As mentioned previously, oxygen can oxidize the active Pd(0) to inactive Pd(II) and promote the formation of palladium black. Rigorous degassing of solvents and maintaining a positive pressure of inert gas are essential.[3]
-
High Temperatures: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction rate and catalyst stability.
-
Substrate/Product Inhibition: In some cases, the starting material or product can coordinate too strongly to the metal center, inhibiting the catalytic cycle. Using a more sterically hindered ligand can sometimes mitigate this issue.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a reaction with this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium source and a slightly higher loading of the ligand (e.g., 1.1-2.2 mol%) is a robust starting point for many cross-coupling reactions.[5]
Q2: Can I use a heterogeneous catalyst (e.g., Pd/C) for reactions with this substrate?
A2: While heterogeneous catalysts offer advantages in terms of easy separation and recycling, they may exhibit lower activity for challenging cross-coupling reactions compared to homogeneous catalysts.[7][8] For substrates like this compound, a homogeneous palladium catalyst with an appropriate ligand is often more effective. If using a heterogeneous catalyst, be aware that leaching of the metal into the solution can occur, and the support material can sometimes participate in the reaction.[7]
Q3: How does the choice of catalyst support affect a heterogeneous reaction?
A3: The catalyst support can significantly influence the catalytic activity.[9] A high surface area support, such as activated carbon or silica, can increase the number of active sites.[7][8] The interaction between the metal and the support can also affect the electronic properties of the catalyst and its stability.[9][10]
Q4: What are the safety considerations when working with this compound?
A4: This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] It may cause skin and serious eye irritation, as well as respiratory irritation.[11] Always consult the Safety Data Sheet (SDS) before use.[11][12]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction with this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 1.1-2.2 mol%) and add them to the reaction vial.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) to the reaction vial. Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Place the reaction vial in a preheated aluminum block or oil bath at the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Interplay of Key Reaction Parameters
Caption: The interconnectedness of key parameters in optimizing a catalytic reaction.
IV. References
-
Catalyst support - Wikipedia. Available at: [Link]
-
Heterogeneous catalysis - Wikipedia. Available at: [Link]
-
Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts | Chemical Reviews - ACS Publications. Available at: [Link]
-
Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles | Chemical Reviews - ACS Publications. Available at: [Link]
-
Role of the Support in my Career and in Catalysis - YouTube. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Catalyst support - Wikipedia [en.wikipedia.org]
- 8. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 849035-74-1 [sigmaaldrich.com]
Technical Support Center: Aromatic Fluorination Reactions
Welcome to the Technical Support Center for Aromatic Fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of fluorinated aromatic compounds. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: How do I decide between a nucleophilic and an electrophilic aromatic fluorination strategy?
A: The choice between a nucleophilic or electrophilic approach is fundamentally dictated by the electronic properties of your aromatic substrate.
-
Nucleophilic Aromatic Substitution (S_NAr): This strategy is most effective for arenes that are "electron-poor." The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) in the ortho or para position to a leaving group (typically a halide or nitro group) is essential. These groups stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[1][2] Common nucleophilic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents at elevated temperatures.[3][4][5]
-
Electrophilic Aromatic Fluorination: This approach is suitable for "electron-rich" arenes, such as phenols, anilines, or alkoxy-substituted benzenes. The aromatic ring itself acts as the nucleophile, attacking an electrophilic fluorine source ("F⁺" equivalent).[6][7] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used.[6][8] This method can be limited by poor regioselectivity and potential dearomatization side reactions, particularly with highly activated substrates like phenols.[6]
-
Transition Metal-Catalyzed Fluorination: For substrates that are neither sufficiently electron-rich nor electron-poor, modern transition-metal-catalyzed methods provide a powerful alternative. Palladium- and copper-catalyzed reactions can fluorinate a wide range of aryl halides, triflates, boronic acids, and stannanes, significantly broadening the substrate scope.[3][9][10][11][12]
Below is a decision-making workflow to guide your selection.
Caption: Systematic workflow for troubleshooting low reaction yield.
Troubleshooting Guide: Poor Selectivity & Side Reactions
Q: My reaction is producing a significant amount of a hydrodehalogenated or protodeboronated byproduct instead of the aryl fluoride. What is causing this?
A: This is a common side reaction, particularly in metal-catalyzed processes, and often points to the presence of a proton source competing with the fluorination pathway.
-
Cause (Metal-Catalyzed): Competing hydrodehalogenation or catalyst decomposition.
-
Explanation: In Pd-catalyzed reactions, this can arise from several pathways. One possibility is the formation of a Pd-hydride species, which can reductively eliminate with the aryl group. Another is the decomposition of the starting material via a Pd-benzyne intermediate, especially with ortho-substituted aryl triflates, which can be protonated by trace amounts of HF generated in the reaction. [11][12]The source of the proton is often adventitious water in the reaction system. [3] * Protocol:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Re-dry all solvents and reagents. Use molecular sieves.
-
Base Selection: The choice of base is important. A non-nucleophilic, hindered base can be beneficial.
-
Ligand Modification: As shown by Buchwald and others, ligand design can substantially reduce the formation of regioisomeric byproducts by disfavoring the deprotonation event that leads to benzyne formation. [11]
-
-
-
Cause (Nucleophilic S_NAr): Substrate decomposition.
-
Explanation: While less common, if the reaction conditions are too harsh (very high temperature, very strong base), the starting material itself may decompose.
-
Protocol: Lower the reaction temperature and screen milder bases or fluoride sources.
-
Q: My electrophilic fluorination of a substituted arene is giving a mixture of ortho and para isomers. How can I improve regioselectivity?
A: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring. Improving it often requires modifying the reaction conditions or the fluorinating agent.
-
Cause: Insufficient steric or electronic differentiation.
-
Explanation: A hydroxyl or methoxy group is a strong ortho-, para-director. If the ortho positions are not sterically hindered, a mixture is common. The mechanism of electrophilic fluorination is still debated, with evidence for both S_N2 and single-electron transfer (SET) pathways, which can influence selectivity. [6][13] * Protocol:
-
Bulky Reagents: While not always possible, using a bulkier fluorinating agent or catalyst system can sometimes favor the less-hindered para position.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Screen a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile).
-
Directed C-H Fluorination: For complex molecules, a more modern approach is to use a directing group strategy. A functional group on the substrate coordinates to a metal catalyst, directing the C-H activation and subsequent fluorination to a specific, often proximal, C-H bond. [14]This provides excellent control but requires the installation and potential removal of the directing group.
-
-
Quantitative Data Summary
The following table provides a general comparison of common fluorinating agents.
| Reagent Type | Common Examples | Typical Substrate | Key Considerations |
| Nucleophilic | KF, CsF, TBAF | Electron-poor arenes (with EWG) | Requires high temperatures, polar aprotic solvents, and strictly anhydrous conditions. [5][9][15] |
| Electrophilic | Selectfluor®, NFSI | Electron-rich arenes (with EDG) | Strong oxidizers; incompatible with some solvents. Can give regioisomeric mixtures. [6][7][8] |
| Deoxyfluorinating | DAST, Deoxo-Fluor®, PyFluor | Alcohols, Carbonyls | Not typically for direct aromatic fluorination but used to make fluorinated building blocks. Toxic and moisture-sensitive. [7][16] |
| Metal-Catalyzed | Pd or Cu sources + Ligands | Broad scope: Aryl-X (X=Cl, Br, I, OTf), Aryl-B(OR)₂, Aryl-SnR₃ | Requires careful optimization of ligand, base, and solvent. Susceptible to side reactions like hydrodehalogenation. [11][12][17] |
References
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available from: [Link]
-
Wikipedia. Electrophilic fluorination. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Available from: [Link]
-
Dove Medical Press. Recent advances in green fluorine chemistry. (2015). Available from: [Link]
-
Royal Society of Chemistry. Fluorination methods in drug discovery. Available from: [Link]
-
Scribd. Paper1 (Selectfluor). Available from: [Link]
-
ACS Publications. Introduction: Fluorine Chemistry. (2015). Available from: [Link]
-
PubMed Central. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Available from: [Link]
-
ACS Publications. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Available from: [Link]
-
Royal Society of Chemistry. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Available from: [Link]
-
Royal Society of Chemistry. Nucleophilic routes to selectively fluorinated aromatics. Available from: [Link]
-
ResearchGate. The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination. Available from: [Link]
-
Wikipedia. Selectfluor. Available from: [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
-
Common Organic Chemistry. Selectfluor. Available from: [Link]
-
ACS Publications. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available from: [Link]
-
LinkedIn. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
ResearchGate. A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. Available from: [Link]
-
ACS Publications. In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. (2015). Available from: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Available from: [Link]
-
Semantic Scholar. Fluorination methods in drug discovery. Available from: [Link]
-
Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. (2019). Available from: [Link]
-
PubMed Central. Chemical Aspects of Human and Environmental Overload with Fluorine. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. (2025). Available from: [Link]
-
Royal Society of Chemistry. Recent progress on fluorination in aqueous media. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Available from: [Link]
-
PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available from: [Link]
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]
-
UCL Discovery. Site selectivities in fluorination. Available from: [Link]
-
ChemRxiv. Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Available from: [Link]
-
PubMed. Fluorination methods for drug discovery and development. (2016). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Royal Society of Chemistry. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). Available from: [Link]
-
ResearchGate. Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl.... Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. Available from: [Link]
-
ResearchGate. Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Available from: [Link]
-
ACS Publications. Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. (2021). Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. Nucleophilic routes to selectively fluorinated aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scientificupdate.com [scientificupdate.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Polar Aromatic Intermediates
Welcome to the technical support center for the HPLC purification of polar aromatic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-tricky compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and develop robust purification methods.
The Challenge of Polar Aromatic Intermediates
Polar aromatic intermediates are prevalent in pharmaceutical and chemical synthesis. Their inherent polarity, coupled with the electronic characteristics of the aromatic ring, presents a significant hurdle for standard reversed-phase HPLC (RP-HPLC) methods. The primary difficulty lies in achieving adequate retention on non-polar stationary phases, which can lead to a host of problems including poor resolution, co-elution with the solvent front, and asymmetrical peak shapes.[1][2][3]
This guide provides a structured approach to overcoming these challenges, focusing on method development, troubleshooting, and frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
When your purification isn't going as planned, it's crucial to diagnose the problem systematically. Do not immediately blame the column; often, the issue lies with other components of the HPLC system or the method itself.[4]
Issue 1: Poor or No Retention (Analyte Elutes in the Void Volume)
This is the most common problem when dealing with highly polar compounds in RP-HPLC.[1][5]
Causality: The fundamental issue is a lack of affinity between the polar analyte and the non-polar stationary phase (e.g., C18). The analyte spends most of its time in the polar mobile phase and is quickly washed off the column.[6]
Solutions:
-
Increase Mobile Phase Polarity:
-
Action: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. For some compounds, running in 100% aqueous mobile phase may be necessary.
-
Caveat: Standard C18 columns can suffer from "phase collapse" or "ligand folding" in highly aqueous mobile phases, leading to irreproducible retention times.[7]
-
Recommendation: If you need to work with highly aqueous mobile phases, consider using "aqueous stable" or "AQ" type columns. These are specially designed with polar-embedded or polar-endcapped phases to prevent ligand collapse.[8][9]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[1][5][10] It utilizes a polar stationary phase (e.g., silica, diol, amide) and a mobile phase with a high concentration of organic solvent.[2][11][12] Water acts as the strong solvent in the gradient.[1]
-
Mechanism: A water-rich layer forms on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to retention.[5] Elution is achieved by increasing the water content in the mobile phase.[5]
-
Benefit for MS Detection: The high organic content of the mobile phase in HILIC can enhance ionization efficiency in mass spectrometry.[5]
-
-
Utilize Ion-Pairing Chromatography:
-
Concept: For ionizable polar aromatic compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention in RP-HPLC.[13][14]
-
Mechanism: The ion-pairing reagent is a molecule with a charge opposite to that of the analyte and a hydrophobic tail. It forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its affinity for the non-polar stationary phase.[6][15]
-
Selection of Reagent:
-
For acidic analytes (anions), use a cationic ion-pairing reagent (e.g., tetrabutylammonium).
-
For basic analytes (cations), use an anionic ion-pairing reagent (e.g., alkyl sulfonates like sodium dodecyl sulfate).[15]
-
-
Important Consideration: Ensure the mobile phase pH is adjusted to ensure the analyte is ionized.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Asymmetrical or broad peaks can compromise resolution and the accuracy of quantification.[16]
Causality:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[16] This is common for basic polar aromatic compounds.
-
Peak Fronting: Frequently a result of column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[16]
-
Peak Broadening: Can be caused by a variety of factors including extra-column volume, slow kinetics, or a mismatch between the sample solvent and the mobile phase.[16]
Solutions:
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower the mobile phase pH (e.g., with formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[16] Use a base-deactivated or end-capped column. |
| Column Overload | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Column Overload | Dilute the sample or decrease the injection volume.[16] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[16] | |
| Peak Broadening | Extra-column volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Sample solvent mismatch | Ensure the sample solvent is as close in composition to the initial mobile phase as possible. | |
| High viscosity of mobile phase | Consider increasing the column temperature to reduce viscosity and improve mass transfer. |
Issue 3: Irreproducible Retention Times
Fluctuating retention times can make peak identification and quantification unreliable.
Causality: This issue often points to problems with column equilibration, mobile phase preparation, or the HPLC system itself.
Solutions:
-
Ensure Proper Column Equilibration: HILIC, in particular, may require longer equilibration times than reversed-phase methods to establish the aqueous layer on the stationary phase.[5][10]
-
Consistent Mobile Phase Preparation:
-
pH Control: Use a buffer, and ensure its concentration is sufficient (typically >5 mM) to control the pH. The pH of the aqueous portion should be measured before adding the organic solvent.
-
Accurate Composition: Precisely measure the components of your mobile phase. Inaccurate gradients can lead to significant shifts in retention time.
-
-
System Check:
-
Pump Performance: Ensure the pump is delivering a consistent flow rate and that the proportioning valves are functioning correctly.[4]
-
Leaks: Check for any leaks in the system, as this can affect the pressure and flow rate.
-
Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
-
Method Development Workflow
Developing a robust purification method for polar aromatic intermediates requires a systematic approach. The following workflow can guide you through the process.
Caption: A decision-making workflow for HPLC method development for polar aromatic intermediates.
Frequently Asked Questions (FAQs)
Q1: Which column should I choose as a starting point for my polar aromatic intermediate?
A: For moderately polar compounds, a phenyl-hexyl or a polar-embedded reversed-phase column is a good starting point. These offer alternative selectivity to standard C18 columns. For very polar compounds that are poorly retained on all reversed-phase columns, switching to a HILIC column (e.g., bare silica, amide, or diol) is the recommended strategy.[5][11][17]
Q2: How can I improve the solubility of my polar aromatic sample for injection?
A: The ideal scenario is to dissolve your sample in the initial mobile phase. If solubility is an issue, you can try dissolving it in a slightly stronger solvent, but be mindful that this can affect peak shape. If using HILIC, where the initial mobile phase is high in organic content, you may need to dissolve your sample in a mixture like 75:25 acetonitrile:methanol.[10] Avoid dissolving your sample in 100% water or a strong buffer if your initial HILIC mobile phase is, for example, 95% acetonitrile, as this mismatch can cause significant peak distortion.
Q3: Can I use methanol instead of acetonitrile in HILIC?
A: Acetonitrile is the most common and generally preferred weak solvent for HILIC.[5] Methanol is a more polar solvent and can disrupt the water layer on the stationary phase, often leading to a loss of retention or a switch to a different separation mechanism. While it can be used in some cases, it's not a direct substitute for acetonitrile in HILIC method development.[2]
Q4: My baseline is noisy after introducing an ion-pairing reagent. What should I do?
A: Noisy baselines when using ion-pairing reagents are often due to impurities in the reagent itself. Always use high-purity, HPLC-grade ion-pairing reagents. Additionally, ensure that the reagent is fully dissolved and that the mobile phase is well-mixed and filtered. Some ion-pairing reagents also have a UV cutoff that might interfere with detection at low wavelengths.
Q5: What is "phase collapse" and how do I avoid it?
A: Phase collapse, or more accurately, "ligand folding," occurs when using traditional C18 or C8 columns with highly aqueous mobile phases (typically >95% water).[7] The hydrophobic alkyl chains on the stationary phase fold in on themselves to minimize contact with the polar mobile phase. This leads to a dramatic loss of surface area and, consequently, a loss of retention and reproducibility. To avoid this, use an "aqueous-compatible" (AQ) column with a polar-embedded or polar-endcapped stationary phase, or ensure your mobile phase always contains a small amount of organic solvent (at least 5%).[7][8]
References
-
Ion Pairing Reagents For Hplc. Loba Chemie. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
HPLC Troubleshooting Guide. Waters Corporation. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Alternative stationary phases. Reddit. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
HILIC Separation of Aromatic Acids. SIELC Technologies. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
HPLC problems with very polar molecules. YouTube. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. itwreagents.com [itwreagents.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Ion Pairing Reagents For Hplc [lobachemie.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a substituted aromatic compound, serves as a pertinent example of a molecule where precise characterization is critical for its potential application as a synthetic intermediate.[1][2] This guide provides an in-depth analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone technique for structural determination in organic chemistry.[3][4] Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical methods, offering a holistic perspective for researchers, scientists, and drug development professionals.
Part 1: In-Depth ¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds by exploiting the magnetic properties of hydrogen nuclei.[3] By analyzing parameters such as chemical shift, signal integration, and spin-spin coupling, one can deduce the connectivity and chemical environment of protons within a molecule.
Experimental Protocol: A Self-Validating Approach
The integrity of NMR data is fundamentally dependent on a meticulously executed experimental protocol. The following steps outline a robust procedure for the analysis of this compound.
Step 1: Solvent Selection & Rationale The choice of a deuterated solvent is the first critical decision.[5] The analyte, this compound, possesses several polar functional groups (nitro and methylsulfonyl), which dictates the need for a polar solvent to ensure sufficient solubility.[5] While Deuterated Chloroform (CDCl₃) is a common choice for many organic molecules[6], Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often superior for highly polar compounds and can be particularly useful for samples that do not dissolve well in chloroform.[5][7] For this guide, we select DMSO-d₆ due to its excellent solubilizing power for polar aromatics, ensuring a clear and concentrated sample for analysis. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, which is unlikely to overlap with the aromatic signals of the analyte.[7]
Step 2: Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.[8]
Step 3: Spectrometer Setup and Data Acquisition
-
The analysis is performed on a 400 MHz NMR spectrometer.
-
The instrument's magnetic field is locked onto the deuterium signal of the DMSO-d₆ solvent to ensure stability during data acquisition.[5]
-
The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
A standard proton spectrum is acquired using a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of the target compound.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, a detailed prediction of the ¹H NMR spectrum can be made. The benzene ring is substituted with two strong electron-withdrawing groups (EWG), the nitro (NO₂) and methylsulfonyl (SO₂CH₃) groups, and two groups with more complex effects, a methyl group (-CH₃, electron-donating) and a fluorine atom (-F, inductively withdrawing, resonance donating).
The strong deshielding effect of the nitro and methylsulfonyl groups will shift the aromatic protons significantly downfield.[9][10]
-
Aromatic Protons (H-3, H-6): There are two protons on the aromatic ring.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the methylsulfonyl group. It will be significantly deshielded. It is also coupled to the adjacent fluorine atom.
-
H-6: This proton is ortho to the fluorine atom and meta to the nitro group. It will also be downfield and coupled to the fluorine.
-
-
Methyl Protons:
-
-SO₂CH₃: The protons of the methyl group attached to the sulfonyl group will appear as a singlet. The electron-withdrawing nature of the SO₂ group will shift this signal downfield compared to a typical alkyl methyl group.
-
Ar-CH₃: The protons of the methyl group attached to the aromatic ring will also be a singlet. Its chemical shift will be in the typical aromatic methyl region.
-
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 8.2 - 8.4 | Doublet (d) | JH-F ≈ 7-9 Hz | 1H |
| H-6 | ~ 7.8 - 8.0 | Doublet (d) | JH-F ≈ 10-12 Hz | 1H |
| -SO₂CH ₃ | ~ 3.4 - 3.6 | Singlet (s) | - | 3H |
| Ar-CH ₃ | ~ 2.4 - 2.6 | Singlet (s) | - | 3H |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary. The coupling between the two aromatic protons (H-3 and H-6) is a meta-coupling, which is typically small (2-3 Hz) and may not be resolved, or could lead to broadening of the doublets.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR is exceptionally informative, a multi-technique approach provides the most comprehensive characterization.[4][11]
¹³C NMR Spectroscopy
-
Principle: Similar to ¹H NMR, ¹³C NMR detects the magnetic properties of the ¹³C nucleus, providing information about the carbon framework of a molecule.
-
Insights for the Target Molecule: A ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (two methyl carbons and six aromatic carbons). The chemical shifts would confirm the presence of sp²-hybridized aromatic carbons and sp³-hybridized methyl carbons. Carbons attached to electronegative atoms (F, N, S) will be shifted significantly downfield.
-
Comparison with ¹H NMR:
-
Advantage: Directly probes the carbon skeleton, providing complementary information to ¹H NMR. It is definitive for counting the number of non-equivalent carbons.
-
Disadvantage: The natural abundance of ¹³C is low (~1.1%), making the technique inherently less sensitive than ¹H NMR. This necessitates longer acquisition times or more concentrated samples.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[3] High-resolution mass spectrometry (HRMS) can determine the mass with very high precision.
-
Insights for the Target Molecule:
-
Molecular Weight: MS would confirm the molecular weight of the compound (C₈H₈FNO₄S, MW = 233.22 g/mol ).[1]
-
Molecular Formula: HRMS would provide an exact mass measurement (233.0158), which can be used to confirm the elemental composition, C₈H₈FNO₄S.[1][12]
-
Fragmentation: The fragmentation pattern can offer clues about the molecule's structure, such as the loss of a nitro group (-NO₂) or a methyl group (-CH₃).
-
-
Comparison with ¹H NMR:
-
Advantage: Unsurpassed for determining molecular weight and elemental formula, which NMR cannot provide directly.[11] It is also extremely sensitive, requiring very little sample.
-
Disadvantage: Provides limited information about the specific connectivity and isomerism of the atoms. For example, MS alone could not easily distinguish between this compound and its isomer, 1-Fluoro-2-methyl-4-(methylsulfonyl)-5-nitrobenzene.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.
-
Insights for the Target Molecule: The FTIR spectrum would provide a "fingerprint" of the functional groups present.[3]
-
Nitro Group (NO₂): Strong characteristic absorptions for the asymmetric and symmetric N-O stretching vibrations are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[13]
-
Sulfonyl Group (SO₂): Strong absorptions for the asymmetric and symmetric S=O stretching would be expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
Aromatic Ring: C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C in-ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.[14]
-
-
Comparison with ¹H NMR:
-
Advantage: Fast, simple, and excellent for rapidly confirming the presence or absence of key functional groups.
-
Disadvantage: Provides very little information about the overall molecular structure and connectivity. It confirms the presence of the building blocks but not how they are assembled.
-
Summary and Conclusion
The structural analysis of this compound showcases the power and centrality of ¹H NMR spectroscopy. It provides unparalleled detail on the proton environment, connectivity, and stereochemistry, which is often sufficient for initial structural confirmation.
However, for unequivocal characterization, particularly in regulated environments such as drug development, a combinatorial approach is the gold standard. While ¹H NMR details the H-C framework, ¹³C NMR confirms the carbon backbone, mass spectrometry validates the molecular formula and weight, and FTIR spectroscopy provides rapid confirmation of essential functional groups. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of the compound under investigation.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (H-H coupling), relative proton count. | High resolution, provides detailed structural information, non-destructive. | Does not directly give molecular weight, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of unique carbon atoms, carbon skeleton information. | Complements ¹H NMR, definitive for carbon count. | Low sensitivity, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, provides definitive molecular formula. | Does not reveal connectivity or isomerism, destructive technique. |
| FTIR Spectroscopy | Presence/absence of specific functional groups. | Fast, inexpensive, simple to operate. | Provides limited information on overall molecular structure. |
References
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
- Modern Analytical Technique for Characterization Organic Compounds.
- How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry.
- The synthesis and analysis of organic compounds | Organic Chemistry - Oxford Academic.
- NMR Solvents - Isotope Science / Alfa Chemistry.
- What Are Common NMR Solvents? - Chemistry For Everyone - YouTube. (2025, August 24).
- NMR Solvents - Sigma-Aldrich.
- IR: nitro groups.
- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group - Cherry.
- This compound - PubChem.
- In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene - Benchchem.
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).
- This compound - PubChemLite.
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).
Sources
- 1. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. NMR Solvents [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. academic.oup.com [academic.oup.com]
- 12. PubChemLite - this compound (C8H8FNO4S) [pubchemlite.lcsb.uni.lu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Characterization of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene Reaction Products and Comparative Analysis
Introduction: The Strategic Utility of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a highly activated aromatic substrate designed for facile carbon-heteroatom bond formation via nucleophilic aromatic substitution (SNAr). Its utility is derived from a confluence of precisely positioned functional groups:
-
The Fluorine Leaving Group: Positioned at C1, the highly electronegative fluorine atom serves as an excellent leaving group in SNAr reactions. This is a consequence of its ability to polarize the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, a factor that often leads to higher reaction rates compared to other halogens.[1]
-
Ortho-Para Activating Groups: The reactivity of the C-F bond is significantly enhanced by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the fluorine and a methylsulfonyl group (-SO₂CH₃) para to the fluorine. These groups cooperatively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the reaction.[2]
-
The Methyl Group: The methyl substituent at C5 provides steric and electronic modulation, influencing the substrate's solubility and potentially the conformational preferences of the resulting products.
This guide provides an in-depth characterization of the reaction products of this compound, a comparative analysis with a common alternative reagent, and detailed experimental protocols to enable researchers to effectively utilize this versatile building block.
Reaction with a Model Nucleophile: Synthesis of 4-(5-methyl-4-(methylsulfonyl)-2-nitrophenyl)morpholine
To illustrate the reactivity and characterize the product of a typical SNAr reaction, we will consider the reaction of this compound with the secondary amine, morpholine.
Reaction Mechanism
The reaction proceeds via a classical two-step addition-elimination SNAr mechanism.
Caption: General mechanism of the SNAr reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, 4-(5-methyl-4-(methylsulfonyl)-2-nitrophenyl)morpholine.
Experimental Protocol: Synthesis of 4-(5-methyl-4-(methylsulfonyl)-2-nitrophenyl)morpholine
This protocol is a representative procedure for the SNAr of this compound with an amine nucleophile.
Materials and Equipment
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 4-(5-methyl-4-(methylsulfonyl)-2-nitrophenyl)morpholine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.
Characterization of the Product
The identity and purity of the synthesized 4-(5-methyl-4-(methylsulfonyl)-2-nitrophenyl)morpholine would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the morpholine protons (typically in the range of 3.0-4.0 ppm). A downfield shift of the aromatic protons adjacent to the newly formed C-N bond. |
| ¹³C NMR | Appearance of signals for the morpholine carbons. A characteristic shift in the signal for the ipso-carbon (C1) from a C-F to a C-N environment. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₆N₂O₅S). |
| IR Spec. | Persistence of strong absorption bands for the nitro (approx. 1520 and 1350 cm⁻¹) and sulfonyl (approx. 1320 and 1150 cm⁻¹) groups. Appearance of C-N stretching vibrations. |
Comparative Analysis: this compound vs. 1-Fluoro-2,4-dinitrobenzene
A common alternative for the arylation of nucleophiles is 1-fluoro-2,4-dinitrobenzene. Below is a comparative guide to help researchers choose the appropriate substrate for their specific needs.
| Feature | This compound | 1-Fluoro-2,4-dinitrobenzene |
| Activating Groups | One nitro group and one methylsulfonyl group | Two nitro groups |
| Reactivity | Highly reactive due to strong activation from both ortho and para positions. | Extremely reactive, often considered one of the most reactive SNAr substrates. |
| Selectivity | The combination of nitro and sulfonyl groups can offer different electronic and steric environments compared to two nitro groups, potentially influencing regioselectivity in more complex systems. | The two nitro groups provide very strong and symmetric activation. |
| Product Properties | The resulting products contain a methylsulfonyl group, which is a common pharmacophore known for its ability to act as a hydrogen bond acceptor and improve solubility. | Products contain a second nitro group, which can be a liability due to potential toxicity or metabolic instability. It can, however, be reduced to an amine for further functionalization. |
| Typical Reaction Conditions | Mild to moderate heating (e.g., 80 °C) in a polar aprotic solvent like DMF or DMSO is typically sufficient. | Often reacts readily at or below room temperature. |
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they effectively solvate the cationic counter-ion of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the anionic nucleophile, thus increasing its nucleophilicity.
-
Base: A mild inorganic base like potassium carbonate is used to deprotonate the nucleophile (if it is an amine or thiol) or to scavenge the HF by-product, driving the reaction to completion.
-
Temperature: While highly activated, some thermal energy is often required to overcome the activation barrier for the formation of the Meisenheimer complex. 80 °C is a common starting point for SNAr reactions of this type.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of substituted aromatic compounds via nucleophilic aromatic substitution. The presence of both a nitro and a methylsulfonyl group provides strong activation for the displacement of the fluorine leaving group, allowing for reactions with a wide range of nucleophiles under relatively mild conditions. The resulting products, containing the synthetically useful methylsulfonyl moiety, are valuable intermediates in drug discovery and materials science. When compared to the more classical reagent, 1-fluoro-2,4-dinitrobenzene, it offers an alternative that may provide advantages in terms of the physicochemical properties of the final products and potentially different selectivity profiles in complex syntheses. The experimental protocols and characterization data provided in this guide serve as a robust starting point for researchers looking to incorporate this powerful building block into their synthetic strategies.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]
-
ResearchGate. (2014). The nucleophilic aromatic substitution reaction between.... [Link]
-
Semantic Scholar. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
Sources
A Comparative Guide to Alternatives for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic selection of reagents is paramount to achieving efficient and high-yielding transformations. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene has emerged as a valuable building block for nucleophilic aromatic substitution (SNAr) reactions, owing to its highly activated system. The fluorine atom, positioned ortho to a nitro group and para to a methylsulfonyl group, is an excellent leaving group, readily displaced by a wide range of nucleophiles. This guide provides an in-depth comparison of alternative reagents, evaluating their reactivity, scope, and practical considerations to aid researchers in selecting the optimal tool for their synthetic endeavors.
The Central Role of this compound in SNAr Chemistry
The utility of this compound lies in the powerful electron-withdrawing capabilities of the nitro and methylsulfonyl groups. These groups, positioned at the ortho and para positions relative to the fluorine, respectively, stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This stabilization significantly lowers the activation energy of the reaction, facilitating the substitution process.[1][2]
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The initial attack of the nucleophile on the carbon bearing the fluorine atom is typically the rate-determining step.[3] The subsequent elimination of the fluoride ion restores the aromaticity of the ring.
Caption: General workflow of the SNAr reaction.
Alternative Reagents: A Comparative Analysis
While this compound is a potent reagent, several alternatives offer distinct advantages in terms of reactivity, cost, and availability. This guide will focus on three main classes of alternatives:
-
Analogs with Different Leaving Groups: The chloro-analog as a direct comparison.
-
Analogs with Different Activating Groups: Reagents with alternative electron-withdrawing substituents.
-
Heteroaromatic Analogs: Activated heterocyclic systems that undergo SNAr.
Analogs with a Different Leaving Group: The Chloro vs. Fluoro Debate
A common alternative is the corresponding chloro-substituted compound, 1-Chloro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene . In the context of SNAr reactions, the nature of the halogen leaving group has a profound impact on reactivity, often in a counterintuitive manner compared to SN1 and SN2 reactions. For SNAr, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom, making the ipso-carbon more electrophilic.[3]
| Feature | This compound | 1-Chloro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene |
| Reactivity | Higher | Lower |
| Leaving Group Ability (SNAr) | Excellent | Good |
| Cost | Generally higher | Generally lower |
| Availability | Readily available from major suppliers. | Readily available from major suppliers. |
Analogs with Different Activating Groups
The activating groups are crucial for facilitating the SNAr reaction. By modulating these groups, researchers can fine-tune the reactivity of the substrate.
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) and 1-Chloro-2,4-dinitrobenzene are classic examples of highly activated systems for SNAr. The presence of two nitro groups significantly enhances the electrophilicity of the aromatic ring and stabilizes the Meisenheimer intermediate.
Caption: Comparison of the primary reagent and its alternatives.
Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in various aprotic solvents have shown that the reaction is generally fast, with the rate being influenced by the solvent's ability to stabilize the transition state.[5] The chloro-analog is also highly reactive, though generally less so than the fluoro-derivative.
| Reagent | Key Features |
| 1-Fluoro-2,4-dinitrobenzene | Highly reactive, commercially available, classic SNAr substrate. |
| 1-Chloro-2,4-dinitrobenzene | Very reactive, often more cost-effective than the fluoro-analog. |
4-Chloro-3,5-dinitrobenzotrifluoride is another potent SNAr substrate. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which, in conjunction with the two nitro groups, renders the aromatic ring highly susceptible to nucleophilic attack. This reagent is particularly useful for the synthesis of herbicides and other agrochemicals.[1]
Heteroaromatic Analogs
Electron-deficient heterocyclic systems bearing a good leaving group can also undergo SNAr reactions. For instance, 5-Bromo-1,2,3-triazines have been shown to react with various nucleophiles, offering a different scaffold for the introduction of new functionalities. The electron-deficient nature of the triazine ring activates the C-Br bond towards nucleophilic displacement.
Experimental Protocols
To provide a practical context for the application of these reagents, the following are representative experimental protocols for SNAr reactions.
Protocol 1: General Procedure for the Reaction of an Activated Aryl Halide with a Primary Amine
This protocol is adapted from the reaction of 1-chloro-2,4-dinitrobenzene with aromatic amines.[6]
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 eq)
-
Primary amine (e.g., aniline) (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1-chloro-2,4-dinitrobenzene and dissolve it in DMF.
-
Add potassium carbonate to the solution.
-
Add the primary amine dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction of an Activated Aryl Halide with a Thiol
This protocol is a general procedure applicable to many of the discussed reagents.
Materials:
-
Activated aryl halide (e.g., this compound) (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride to the THF and cool the suspension to 0 °C.
-
Slowly add a solution of the thiol in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of the activated aryl halide in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly effective reagent for SNAr reactions due to its optimal arrangement of a good leaving group and strong electron-withdrawing groups. However, a comprehensive understanding of the available alternatives is crucial for synthetic chemists to make informed decisions based on reactivity, cost, and the specific requirements of their target molecules.
-
For maximum reactivity , fluorinated analogs, such as 1-fluoro-2,4-dinitrobenzene, are generally the preferred choice.
-
For a more cost-effective option with still high reactivity, the corresponding chloro-analogs, like 1-chloro-2,4-dinitrobenzene and 4-chloro-3,5-dinitrobenzotrifluoride, are excellent alternatives.
-
For introducing novel scaffolds , heteroaromatic systems like 5-bromo-1,2,3-triazines provide an interesting avenue for exploration.
The selection of the appropriate reagent will ultimately depend on a careful consideration of the nucleophile, desired reaction conditions, and the economic constraints of the project. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
-
Nudelman, N. S.; et al. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 2000 , 5(3), 401-408. [Link]
-
PubChem. This compound. [Link]
-
Nudelman, N. S.; et al. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. J. Chem. Soc., Perkin Trans. 2, 1986 , 187-191. [Link]
-
Um, I. H.; Cho, H. J. The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Bull. Korean Chem. Soc., 2014 , 35(8), 2449-2452. [Link]
-
Nudelman, N. S.; et al. Kinetics and mechanism for the reaction of 1-chloro-2,4- dinitrobenzene with n-butylamine and piperidine in AOT. Arkivoc, 2003 , (x), 189-200. [Link]
-
Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive... [Link]
-
Luo, H.; et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. J. Org. Chem., 2022 , 87(4), 2590–2600. [Link]
-
PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride. [Link]
-
Quora. Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene? [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
Sources
- 1. Buy 4-Chloro-3,5-dinitrobenzotrifluoride | 393-75-9 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. askfilo.com [askfilo.com]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of efficient and reliable discovery pipelines. The class of compounds based on the 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene scaffold represents a versatile platform for building complex molecular architectures. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step for reaction monitoring, impurity profiling, and structural confirmation.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of these derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind instrumental choices, predict fragmentation behaviors based on first principles, and contrast the capabilities of mass spectrometry with other key analytical techniques.
I. The Role of Mass Spectrometry in Characterizing Nitro-Sulfonyl Aromatics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In pharmaceutical development, its unparalleled sensitivity and specificity make it indispensable for everything from confirming the molecular weight of a target compound to elucidating the structure of unknown metabolites and impurities.[1][2] For the title compounds, MS provides a rapid and definitive method to verify the successful incorporation of the key functional groups—nitro, sulfonyl, and fluoro—which are often installed in multi-step syntheses.
Choosing the Right Ionization Technique: A Critical First Step
The journey of a molecule through a mass spectrometer begins at the ionization source. The choice of ionization method is paramount, as it dictates whether the molecule of interest can be observed and what structural information can be gleaned from its fragmentation.[3]
-
Electrospray Ionization (ESI): This is the workhorse "soft" ionization technique for modern pharmaceutical analysis, particularly when coupled with Liquid Chromatography (LC-MS).[1][4] ESI is ideal for polar, non-volatile molecules like the this compound derivatives. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[5] This preserves the crucial molecular weight information. Given the presence of the electron-withdrawing nitro and sulfonyl groups, negative ion mode ESI is often particularly effective for this class of compounds, offering high sensitivity with potentially lower background noise.[6][7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique often used with LC-MS. It is well-suited for less polar and more volatile analytes than ESI.[9] While ESI is generally the first choice for these derivatives, APCI can be a valuable alternative, sometimes offering better ionization efficiency depending on the specific derivative's structure and the mobile phase composition.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[10] This creates a detailed fragmentation "fingerprint" that is excellent for structural elucidation and library matching. However, the high energy often leads to the complete absence of the molecular ion peak, making it difficult to determine the molecular weight of an unknown.[5] EI is typically coupled with Gas Chromatography (GC-MS) and is suitable only for derivatives that are both thermally stable and volatile enough to be vaporized without decomposition.
For the comprehensive analysis of this compound derivatives, LC-MS with ESI is the superior primary technique , offering the best combination of molecular weight confirmation and, through tandem MS, detailed structural analysis.
II. Decoding the Fragmentation Puzzle: MS/MS Analysis
Tandem mass spectrometry (MS/MS) provides the next layer of structural detail. In this process, the molecular ion (or a protonated/deprotonated variant) is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[1] The fragmentation pathways are governed by the underlying chemical structure, with cleavages occurring at the weakest bonds and rearrangements driven by the formation of stable neutral molecules or ions.
For this compound (Molecular Weight: 233.22 g/mol [11]), we can predict several characteristic fragmentation patterns.
Key Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO₂): The expulsion of SO₂ (64 Da) is a highly characteristic fragmentation pathway for aromatic sulfones.[12][13][14] This often occurs through a rearrangement mechanism and results in a very stable and often abundant fragment ion. This is one of the first losses to look for when confirming the presence of the methylsulfonyl group.
-
Cleavage of the C-S and S-C Bonds: The bonds adjacent to the sulfur atom are susceptible to cleavage. This can lead to the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da) or the methyl radical (•CH₃, 15 Da) from the sulfonyl group.
-
Fragmentation of the Nitro Group: Aromatic nitro compounds exhibit several diagnostic losses:
-
Loss of Nitrogen Dioxide (•NO₂): A loss of 46 Da.
-
Loss of Nitric Oxide (•NO): A loss of 30 Da.[6]
-
Rearrangement and Loss of Neutrals: Complex rearrangements can also occur, sometimes involving the expulsion of other small neutral molecules.
-
The interplay of these pathways provides a rich tapestry of data for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is invaluable here, as it can determine the elemental composition of each fragment, allowing for unambiguous assignment of the losses.
The following table summarizes the predicted key ions for the parent compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| ESI (+) | 234.02 [M+H]+ | 170.04 | SO₂ (64 Da) |
| 188.02 | NO₂ (46 Da) | ||
| 155.03 | •SO₂CH₃ (79 Da) | ||
| ESI (-) | 232.01 [M-H]- | 168.03 | SO₂ (64 Da) |
| 186.01 | NO₂ (46 Da) | ||
| EI | 233.02 M+• | 169.03 | SO₂ (64 Da) |
| 187.02 | NO₂ (46 Da) | ||
| 154.02 | •SO₂CH₃ (79 Da) |
Note: m/z values are calculated for the monoisotopic mass.
III. Comparison with Alternative Analytical Techniques
While mass spectrometry is exceptionally powerful, a multi-technique approach is essential for comprehensive characterization in a regulated environment.[15][16]
| Technique | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Unmatched sensitivity and specificity. Provides definitive molecular weight and structural data through fragmentation.[1] Ideal for mixture analysis when coupled with chromatography (LC/GC).[17] | Isomer differentiation can be challenging without chromatographic separation. Quantification requires stable isotope-labeled standards for best accuracy. |
| NMR Spectroscopy | The gold standard for unambiguous structure elucidation. Provides detailed information on the connectivity and chemical environment of atoms (¹H, ¹³C, ¹⁹F). | Significantly lower sensitivity than MS. Requires relatively pure and concentrated samples. Not suitable for trace analysis. |
| Infrared (IR) Spectroscopy | Excellent for confirming the presence of key functional groups (e.g., strong absorbances for -NO₂ and -SO₂). Fast and non-destructive. | Provides limited structural information beyond functional groups. Not suitable for mixture analysis or quantification. |
| HPLC with UV Detection | Robust, reliable, and the primary technique for purity assessment and quantification in quality control. The nitroaromatic chromophore provides a strong UV signal. | Provides no structural information; peak identity is based solely on retention time against a reference standard. Co-eluting impurities can be missed. |
IV. Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound derivatives. Method optimization will be required based on the specific properties of each new analogue.
Protocol 1: LC-MS/MS Analysis via ESI
This method is designed for robust molecular weight confirmation and structural analysis.
-
Sample Preparation: Dissolve the sample in 50:50 acetonitrile:water to a final concentration of approximately 10 µg/mL. Vortex to ensure complete dissolution.
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI Tandem Quadrupole):
-
Ionization Mode: ESI Positive and Negative (switching).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: m/z 100-500.
-
MS/MS: For the target precursor ion, apply a collision energy ramp (e.g., 15-40 eV) to observe the full range of fragment ions.
-
Protocol 2: GC-MS Analysis via EI
This method is suitable for volatile and thermally stable derivatives for detailed fragmentation fingerprinting.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration of approximately 50 µg/mL.
-
Gas Chromatography:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometry (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
V. Visualizing the Workflow and Fragmentation
Caption: A typical LC-MS/MS experimental workflow.
Caption: Predicted ESI+ fragmentation of the parent compound.
VI. Conclusion
The mass spectrometric analysis of this compound derivatives is most effectively achieved using LC-MS/MS with electrospray ionization. This approach provides definitive molecular weight information and rich structural detail through predictable fragmentation pathways, primarily the neutral losses of SO₂ and moieties from the nitro group. While other analytical techniques like NMR and HPLC-UV are indispensable for unambiguous structural elucidation and purity determination, respectively, LC-MS offers a superior combination of sensitivity, specificity, and structural insight that is essential for the rapid pace of modern drug discovery and development. By understanding the principles outlined in this guide, researchers can develop robust and reliable analytical methods to accelerate their synthetic chemistry programs.
References
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]
-
Van de Steene, J., & Lambert, W. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. PMC - NIH. Retrieved from [Link]
-
Weber, R., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]
-
Pérez, V., et al. (2007). Determination of nitroaromatic compounds in air samples at femtogram level using C18 membrane sampling and on-line extraction with LC-MS. Semantic Scholar. Retrieved from [Link]
-
Fouda, H. G. (1998). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed. Retrieved from [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
-
Krištof, M., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. Retrieved from [Link]
-
Preiss, A., et al. (2002). Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations. ResearchGate. Retrieved from [Link]
-
Kuki, Á., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Retrieved from [Link]
-
Liigand, P., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5867-5873. Retrieved from [Link]
-
Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Techniques of Analysis. Retrieved from [Link]
-
Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry. Retrieved from [Link]
-
Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]
-
University of Arizona. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]
-
In-Tele-Health. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. Retrieved from [Link]
-
Cheng, S., et al. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
US EPA. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
Borges, K. B., et al. (2009). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Retrieved from [Link]
-
Ma, L. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(methylsulphonyl)nitrobenzene. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS* | Semantic Scholar [semanticscholar.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of nitroaromatic compounds in air samples at femtogram level using C18 membrane sampling and on-line extraction with LC-MS. | Semantic Scholar [semanticscholar.org]
- 10. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 11. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. aaqr.org [aaqr.org]
- 14. researchgate.net [researchgate.net]
- 15. arabjchem.org [arabjchem.org]
- 16. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to the Purity Assessment of Synthesized 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, supported by experimental rationale and established validation principles.
The control of impurities is a critical issue in pharmaceutical manufacturing. Regulatory bodies such as the ICH, USFDA, and others emphasize the stringent identification and control of impurities in both APIs and finished drug products.[1] Impurities present at levels greater than 0.1% should typically be identified and quantified using selective analytical methods.[1]
Section 1: Understanding the Analyte and Potential Impurities
This compound (CAS No. 849035-74-1) is a substituted nitroaromatic compound.[2][3] Its structure, featuring a nitro group, a sulfonyl group, a fluorine atom, and a methyl group on a benzene ring, dictates the choice of analytical methodologies.
Potential Impurities:
A thorough understanding of the synthetic route is crucial for predicting potential impurities. While specific synthesis pathways for this exact molecule are not widely published, analogous syntheses of nitroaromatic compounds often involve nitration and sulfonation or nucleophilic aromatic substitution.[4][5] Based on these general pathways, potential impurities could include:
-
Isomers: Positional isomers formed during the nitration or other substitution steps.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Products from side reactions, such as over-nitrated or di-substituted compounds.
-
Degradation Products: Compounds formed during workup, purification, or storage. Reduction of the nitro group to a hydroxylamine or amine is a common degradation pathway for nitroaromatics.[6]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Section 2: Comparative Analysis of Primary Analytical Techniques
The purity of a pharmaceutical intermediate is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Application for this Analyte |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for non-volatile and thermally labile compounds. Excellent quantitative accuracy and precision.[7] Widely applicable to a broad range of aromatic compounds.[8][9] | May require derivatization for compounds without a chromophore. Peak identification relies on retention time comparison with standards. | Primary method for purity and impurity quantification. The nitroaromatic structure provides a strong UV chromophore for sensitive detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent separation efficiency for volatile and semi-volatile compounds. Provides structural information from mass spectra, aiding in impurity identification.[10][11] High sensitivity for trace analysis. | Not suitable for non-volatile or thermally labile compounds. The sulfonyl group may reduce volatility. | Orthogonal method for impurity identification and quantification of volatile impurities and residual solvents. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides unambiguous structural elucidation of the main component and impurities.[12][13] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the analyte itself. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making quantification challenging. | Confirmatory identification and structural elucidation of the bulk material and isolated impurities. |
Section 3: Recommended Experimental Protocols and Methodologies
The following protocols are proposed as robust starting points for the method development and validation for the purity assessment of this compound. These are based on established methods for structurally similar nitroaromatic and sulfonylated compounds.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the recommended primary technique for quantifying the purity and related substance profile of the target compound. The inherent UV absorbance of the nitroaromatic ring allows for sensitive detection.
Rationale for Method Design:
A reversed-phase C18 column is chosen due to its versatility and excellent retention characteristics for moderately polar aromatic compounds. A gradient elution with acetonitrile and water is proposed to ensure the elution of both the main component and any potential impurities with a wider range of polarities. An acidic modifier like phosphoric or formic acid is often used to improve peak shape for aromatic compounds.[8]
Detailed HPLC Protocol:
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid.
-
-
Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the diluent to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Impurity levels are quantified against the main peak or a qualified reference standard for each impurity if available.
-
Orthogonal and Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying volatile impurities, residual solvents, and confirming the identity of impurities that can be volatilized. The analysis of aromatic sulfur compounds by GC-MS is a well-established technique.[14][15]
Rationale for Method Design:
A standard non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of a wide range of semi-volatile organic compounds. A temperature gradient program is employed to ensure the elution of compounds with varying boiling points. Electron impact (EI) ionization is used to generate reproducible fragmentation patterns for library matching and structural elucidation.
Detailed GC-MS Protocol:
-
Instrumentation and Materials:
-
GC system coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC-MS grade solvents (e.g., dichloromethane or ethyl acetate).
-
-
Preparation of Solutions:
-
Sample Solution: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Data Analysis:
-
Identify the main component and impurities by comparing their mass spectra with known libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify impurities using their peak areas relative to the main component or an internal standard.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the definitive structural confirmation of the synthesized compound and for the characterization of unknown impurities if they can be isolated. Both ¹H and ¹³C NMR are essential, and ¹⁹F NMR will provide crucial information due to the fluorine atom in the molecule.
Rationale for Method Design:
Standard ¹H and ¹³C NMR experiments will confirm the connectivity and chemical environment of the protons and carbons in the molecule. ¹⁹F NMR is highly sensitive and will show a distinct signal for the fluorine atom, with coupling to nearby protons providing further structural confirmation. A common deuterated solvent like DMSO-d₆ or CDCl₃ should be used.
Detailed NMR Protocol:
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., DMSO-d₆).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of the deuterated solvent.
-
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would correspond to the aromatic protons and the two methyl groups.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of the fluorine's chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Used if necessary to resolve complex spectra and definitively assign all proton and carbon signals, confirming the molecular structure.
-
-
Data Analysis:
-
The chemical shifts, integration values (for ¹H), and coupling patterns are analyzed to confirm that the structure is consistent with this compound.
-
Impurities may be identified by the presence of unexpected signals. The integration of these signals relative to the main component can provide a semi-quantitative estimate of their levels.
-
Section 4: Method Validation According to ICH Q2(R1) Guidelines
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19]
Workflow for Analytical Method Validation:
Caption: Workflow for analytical method validation.
Key Validation Parameters for the HPLC Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.[18] This is demonstrated by showing that the peaks for impurities and the main component are well-resolved. Forced degradation studies (acid, base, oxidation, heat, light) are performed to ensure the method can separate the analyte from its degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[1] This is typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is generally desired.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[19]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[18]
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[18]
Section 5: Conclusion and Recommendations
The purity assessment of this compound requires a multi-faceted analytical approach to ensure the quality and consistency of this important synthetic intermediate.
-
Primary Recommendation: A validated reversed-phase HPLC-UV method should be the primary tool for routine purity determination and quantification of impurities due to its high resolution, sensitivity, and robustness for this class of compounds.
-
Orthogonal Confirmation: GC-MS should be employed as a complementary technique to identify and quantify any volatile or semi-volatile impurities and to provide orthogonal data to the HPLC method.
-
Structural Identity: NMR spectroscopy is essential for the initial structural confirmation of the synthesized material and for the definitive characterization of any significant unknown impurities that are isolated.
By implementing this comprehensive analytical strategy, researchers and drug development professionals can be confident in the purity of their synthesized this compound, thereby ensuring the integrity of their subsequent research and development activities.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
- Jadhav, S. B., et al. Impurity Profiling: A Review. International Journal of Pharmaceutical and Chemical Sciences. 2013;2(4):1754-1764.
-
SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]
- Yoshida, T., et al. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.
- Rehorek, A., & Plum, A. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. 2006;76(1-2):16-23.
- Taylor & Francis Group. Nitrobenzene and Related Compounds. In: Chromatographic Analysis of Environmental and Food Toxicants. 1998.
- MDPI. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules. 2023;28(19):6963.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene and Dinitrobenzenes. 1990.
-
PubChem. 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... Available from: [Link]
-
ResearchGate. Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Available from: [Link]
- PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. 2021;9:e12458.
-
SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
- PubMed. Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. Anal Chem. 2002;74(15):3849-57.
- Ju, K. S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. 2010;74(2):250-272.
- Google Patents. US3492342A - Sulfonation of nitro compounds.
- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. 2016;2016(4):M911.
- SciELO Brasil. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. 2021;32(11):2105-2134.
- MDPI.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. This compound 849035-74-1 [sigmaaldrich.com]
- 3. This compound | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fda.gov [fda.gov]
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on Functionalized Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nucleophilic Aromatic Substitution (SNAr) in Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, providing a powerful tool for the synthesis of a wide array of functionalized aromatic compounds.[1] This reaction is particularly crucial in the fields of medicinal chemistry and materials science, where precise control over the structure and properties of aromatic molecules is paramount. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[2] Among the most effective activating groups is the nitro group (-NO₂), making functionalized nitrobenzenes key substrates for these transformations.[3]
Understanding the kinetics of SNAr reactions on these substrates is essential for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.[1][4] This guide provides an in-depth comparison of the factors influencing the kinetics of SNAr on functionalized nitrobenzenes and details experimental methodologies for their study.
The Mechanism: An Addition-Elimination Pathway
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1][2] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][5] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate through resonance, thereby lowering the activation energy of this rate-determining step.[2][5][6] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[2][3]
Caption: The addition-elimination mechanism of SNAr.
Key Factors Influencing Reaction Kinetics
The rate of SNAr reactions on functionalized nitrobenzenes is highly sensitive to several factors, including the nature and position of substituents on the aromatic ring, the identity of the leaving group, and the solvent system employed.
Substituent Effects: The Power of Electron-Withdrawing Groups
The presence of strong electron-withdrawing groups is a prerequisite for a facile SNAr reaction.[2] The nitro group is a particularly potent activator due to its strong inductive and resonance effects.[3] The position of these groups relative to the leaving group is critical. For effective resonance stabilization of the Meisenheimer complex, the EWG must be located at the ortho or para position.[2][6] A nitro group in the meta position offers only weaker inductive stabilization, leading to significantly slower reaction rates.[1][6]
The Hammett equation provides a quantitative means to correlate the effect of substituents on the reaction rate.[7] A plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) for a series of substituted nitrobenzenes can reveal valuable information about the reaction mechanism.[7][8] A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing substituents, which is characteristic of SNAr reactions where negative charge builds up in the transition state.[7][9] However, non-linear Hammett plots can also be observed, potentially indicating a change in the rate-determining step or a change in the reaction mechanism across the series of substituents.
| Substituent Position | Effect on Reaction Rate | Rationale |
| ortho or para to Leaving Group | Strong Activation | Resonance and inductive stabilization of the Meisenheimer complex.[2][6] |
| meta to Leaving Group | Weak Activation | Only inductive stabilization of the Meisenheimer complex.[1][6] |
Leaving Group Ability: An Unconventional Trend
In contrast to S N 2 reactions, the typical order of leaving group ability for halogens in SNAr reactions is F > Cl ≈ Br > I.[3][10][11] This seemingly counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3][12] The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[3][5] The strength of the carbon-halogen bond, which is greatest for the C-F bond, has a lesser impact on the overall reaction rate because this bond is broken in the subsequent, faster step.[5][12] While halogens are common leaving groups, other groups like nitro (-NO₂) and sulfonate esters can also be displaced.[10][13]
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | High electronegativity enhances the electrophilicity of the ipso-carbon.[3][5] |
| Cl | Intermediate | Moderate electronegativity and bond strength.[10] |
| Br | Intermediate | Similar reactivity to chlorine.[10] |
| I | Lowest | Lower electronegativity reduces the electrophilicity of the ipso-carbon.[10] |
Solvent Effects: Modulating Reactivity
The choice of solvent can have a profound impact on the rate of SNAr reactions.[14][15] Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.[16] Protic solvents, like water and alcohols, can solvate the anionic nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate.[14][17] However, the specific influence of the solvent can be complex and depends on the nature of both the nucleophile and the substrate.[14][15] For instance, in some cases, protic solvents can stabilize the transition state, leading to rate enhancement.[11]
| Solvent Type | General Effect on Rate | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | Rate Acceleration | Solvates the counter-ion of the nucleophile, leaving the nucleophile more reactive.[16] |
| Protic (e.g., Water, Alcohols) | Rate Deceleration (often) | Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[14] |
Experimental Methodologies for Kinetic Studies
A variety of techniques can be employed to monitor the progress of SNAr reactions and determine their kinetic parameters. The choice of method often depends on the specific characteristics of the reactants and products.
Spectrophotometric Monitoring: A Versatile Approach
UV-Visible spectrophotometry is a widely used and convenient method for kinetic studies of SNAr reactions, particularly when the product has a significantly different absorption spectrum from the reactants.[18][19][20][21] The formation of the colored product can be monitored over time by measuring the increase in absorbance at a specific wavelength.[20][21]
Experimental Protocol: Kinetic Analysis of the Reaction between 1-chloro-2,4-dinitrobenzene and a Nucleophile using UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of 1-chloro-2,4-dinitrobenzene (substrate) of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of stock solutions of the nucleophile (e.g., an amine) of varying known concentrations in the same solvent.
-
Prepare a buffer solution to maintain a constant pH if the reaction is pH-sensitive.
-
-
Experimental Setup:
-
Data Acquisition:
-
In a cuvette, mix a known volume of the nucleophile solution (and buffer, if applicable) with the solvent.
-
Initiate the reaction by adding a small, known volume of the substrate stock solution to the cuvette.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Ensure pseudo-first-order conditions by using a large excess of the nucleophile over the substrate.[20][21]
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The slope of this linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Repeat the experiment with different initial concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k).
-
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Other Analytical Techniques
For reactions that are not amenable to spectrophotometric monitoring, other techniques can be utilized:
-
Chromatography (GC, HPLC): These methods are excellent for separating and quantifying reactants and products over time, providing a direct measure of concentration changes.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, offering detailed structural information throughout the reaction.
-
Mass Spectrometry (MS): LC-MS and GC-MS can be used to identify and quantify the components of the reaction mixture, and in some cases, to detect reaction intermediates.[5][18]
Conclusion
The kinetic study of nucleophilic aromatic substitution on functionalized nitrobenzenes is a multifaceted endeavor that provides deep insights into reaction mechanisms and allows for the rational optimization of synthetic processes. By carefully considering the interplay of substituent effects, leaving group ability, and solvent choice, researchers can effectively control the outcome of these powerful transformations. The application of appropriate analytical techniques, such as UV-Vis spectrophotometry, enables the quantitative determination of reaction rates and provides the data necessary to build predictive models for SNAr reactivity. This comprehensive understanding is invaluable for professionals in drug development and other areas of chemical synthesis where the efficient and predictable construction of complex aromatic molecules is essential.
References
-
U.S. National Library of Medicine. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
U.S. National Library of Medicine. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Royal Society of Chemistry. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
ACS Publications. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
-
Semantic Scholar. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]
-
U.S. National Library of Medicine. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
U.S. National Library of Medicine. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution of the nitro-group. [Link]
-
ACS Publications. Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. [Link]
-
ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]
-
Wikipedia. Hammett equation. [Link]
-
ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
-
Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
U.S. National Library of Medicine. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
SlideShare. Kinetics of SnAr Reaction. Rob Woodward. [Link]
-
Royal Society of Chemistry. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
U.S. National Library of Medicine. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
U.S. National Library of Medicine. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Kinetics of SnAr Reaction. Rob Woodward. | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 19. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 21. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, multi-technique spectroscopic approach for the definitive structural elucidation of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a compound of interest in medicinal chemistry. We will move beyond a simple recitation of data, delving into the strategic rationale behind the selection of spectroscopic methods and the interpretation of their outcomes. This guide is designed for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural confirmation.
While specific experimental spectra for this compound are not widely available in public databases, this guide will establish a rigorous analytical framework based on foundational spectroscopic principles and data from analogous structures. This predictive and comparative approach is essential for any scientist working on novel chemical entities.
The Analytical Challenge: Beyond Simple Confirmation
The molecular formula C₈H₈FNO₄S presents several possibilities for structural isomerism.[1] The primary analytical challenge is not merely to confirm the presence of the constituent functional groups, but to definitively establish their precise substitution pattern on the benzene ring. An incorrect assignment could lead to the pursuit of an inactive or toxic compound, wasting significant resources. Our multi-pronged spectroscopic approach is designed to provide orthogonal data points, creating a self-validating system for structural confirmation.
A Multi-Technique Approach to Structural Elucidation
We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The synergy of these techniques will allow for the unequivocal confirmation of the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃):
The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values. For this compound, we anticipate the following key signals:
-
Two Aromatic Protons: Due to the substitution pattern, there will be two protons on the aromatic ring. One will be adjacent to the fluorine atom, and the other will be situated between the nitro and methyl groups. These will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
-
One Methyl Group (Aromatic): A singlet corresponding to the three protons of the methyl group attached to the benzene ring.
-
One Methyl Group (Sulfonyl): A singlet corresponding to the three protons of the methyl group of the methylsulfonyl moiety.
Expected ¹³C NMR and DEPT-135 Spectra (125 MHz, CDCl₃):
The ¹³C NMR spectrum will identify all unique carbon environments. The DEPT-135 experiment will further differentiate between CH, CH₂, and CH₃ groups.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Methyl Carbons: Two signals in the aliphatic region (typically δ 15-45 ppm) corresponding to the aromatic methyl and the sulfonyl methyl groups.
2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): This experiment will establish proton-proton coupling networks. We expect to see a correlation between the two aromatic protons, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations are illustrated in the diagram below.
Caption: Predicted key HMBC correlations for this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Expected Characteristic Absorption Bands:
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. For conjugated nitro groups, these typically appear around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[2][3]
-
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching bands are anticipated around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C: Characteristic bands for aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental composition. Electron impact (EI) ionization will induce fragmentation, offering further structural clues.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The HRMS should show a molecular ion peak corresponding to the exact mass of C₈H₈FNO₄S (233.01581 Da).[1][4]
-
Key Fragmentation Patterns: The fragmentation pattern can help to confirm the connectivity of the molecule. Expected fragmentation pathways include:
-
Loss of NO₂ (M-46)
-
Loss of SO₂CH₃ (M-79)
-
Cleavage of the methyl group from the sulfonyl moiety (M-15)
-
Comparison with a Potential Isomer: 2-Fluoro-4-methyl-5-(methylsulfonyl)-1-nitrobenzene
To illustrate the power of this multi-technique approach, let's consider a plausible structural isomer and predict how its spectroscopic data would differ.
| Spectroscopic Feature | This compound (Target) | 2-Fluoro-4-methyl-5-(methylsulfonyl)-1-nitrobenzene (Isomer) |
| ¹H NMR (Aromatic Region) | Two distinct aromatic protons, likely doublets or doublet of doublets. | Two distinct aromatic protons, likely doublets. |
| Key HMBC Correlation | Correlation between the aromatic methyl protons and the carbon bearing the sulfonyl group. | Correlation between the aromatic methyl protons and the carbon bearing the fluorine. |
| ¹⁹F NMR | A single resonance coupled to the adjacent aromatic proton. | A single resonance coupled to the adjacent aromatic proton. |
| Mass Spec Fragment | Loss of NO₂ and SO₂CH₃ fragments. | Loss of NO₂ and SO₂CH₃ fragments. |
The definitive distinction between these isomers would come from the HMBC experiment, which would unambiguously establish the relative positions of the methyl and sulfonyl groups.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
¹H NMR: 32 scans, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 2s relaxation delay.
-
DEPT-135, COSY, HSQC, HMBC: Standard instrument parameters.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software.
2. IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Acquisition Parameters: 16 scans, 4 cm⁻¹ resolution.
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
3. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquisition Parameters: Acquire data in positive or negative ion mode over a mass range of m/z 50-500.
-
Data Processing: The instrument software will perform mass calibration and elemental composition calculations based on the accurate mass measurement.
Conclusion
The structural confirmation of a novel chemical entity like this compound requires a meticulous and multi-faceted analytical approach. By synergistically employing ¹H, ¹³C, and 2D NMR, IR spectroscopy, and high-resolution mass spectrometry, a self-validating dataset can be generated. This guide provides the strategic framework and experimental protocols necessary to achieve an unambiguous structural assignment, ensuring the scientific integrity of subsequent research and development activities. The causality behind each experimental choice is rooted in the need for orthogonal data that, when taken together, leaves no room for structural ambiguity.
References
- Vertex AI Search. (n.d.). Nitro compound infrared spectra.
- PubChemLite. (n.d.). This compound.
-
Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link]
- PubChem. (n.d.). This compound.
-
ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Retrieved January 18, 2026, from [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
Sources
Reactivity Face-Off: A Comparative Guide to Ortho- and Para-Substituted Fluoronitrobenzenes in Nucleophilic Aromatic Substitution
In the intricate landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the subtle differences between isomers can have profound consequences on reaction outcomes. This guide offers an in-depth, objective comparison of the reactivity of two pivotal building blocks: 1-fluoro-2-nitrobenzene (the ortho-isomer) and 1-fluoro-4-nitrobenzene (the para-isomer). Both are primed for nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group, yet their isomeric distinction orchestrates a fascinating interplay of electronic and steric forces that dictates their reaction kinetics.
The Theoretical Battlefield: Electronic and Steric Tug-of-War
The reactivity of fluoronitrobenzene isomers in SNAr reactions is governed by a delicate balance of inductive effects, resonance stabilization, and steric hindrance.[1] The reaction proceeds via a two-step addition-elimination mechanism, the cornerstone of which is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The rate of the reaction is largely determined by the stability of this intermediate; the more stable the complex, the faster the reaction.[3]
Here's how the isomers stack up theoretically:
-
Inductive Effect (-I): The highly electronegative nitro group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent. Consequently, the ortho-isomer experiences a stronger inductive pull from the nitro group due to its closer proximity to the reaction center (the carbon bearing the fluorine).[1][4] This enhanced electron withdrawal makes the reaction site more electrophilic and susceptible to nucleophilic attack.
-
Resonance Effect (-M): The nitro group powerfully stabilizes the negative charge of the Meisenheimer intermediate by delocalizing it onto its oxygen atoms. This stabilizing effect is operative from both the ortho and para positions, as it allows the negative charge to be shared throughout the π-system of the ring and the nitro group.[1][5] While both isomers benefit, the geometric alignment in the para position is often considered ideal for maximum resonance stabilization.
-
Steric Hindrance: The bulky nitro group in the ortho position can physically impede the incoming nucleophile's approach to the reaction center.[1] This steric clash can raise the activation energy of the initial attack, potentially slowing the reaction. The para-isomer is free from this steric encumbrance.
This theoretical analysis presents a conundrum: the ortho-isomer is favored by a stronger inductive effect but potentially disfavored by steric hindrance. The para-isomer lacks steric hindrance and has excellent resonance stabilization. Therefore, experimental evidence is paramount to definitively determine the more reactive species under given conditions.
Caption: General mechanism of Nucleophilic Aromatic Substitution.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol provides a robust method for determining the second-order rate constants for the reaction of fluoronitrobenzene isomers with a nucleophile, such as piperidine. [1] Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene with piperidine in ethanol at a constant temperature.
Materials:
-
1-fluoro-2-nitrobenzene
-
1-fluoro-4-nitrobenzene
-
Piperidine
-
Absolute Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a 1.0 x 10⁻³ M stock solution of the fluoronitrobenzene isomer in absolute ethanol.
-
Prepare a series of piperidine solutions in absolute ethanol at varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M). A significant excess of the nucleophile is required to ensure pseudo-first-order kinetics. [1]
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the expected N-arylpiperidine product by allowing a concentrated reaction mixture to go to completion and scanning the UV-Vis spectrum.
-
Set the spectrophotometer to this λ_max and allow the instrument to warm up.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted holder to equilibrate.
-
To initiate the reaction, rapidly inject a small, known volume of the fluoronitrobenzene stock solution into the cuvette, quickly mix by inversion, and immediately begin recording the absorbance as a function of time.
-
Continue recording until the absorbance value becomes constant (A∞), indicating the reaction is complete.
-
-
Repeat for Other Concentrations and Isomer:
-
Repeat the kinetic run for each concentration of the piperidine solution.
-
Repeat the entire procedure for the other fluoronitrobenzene isomer under identical conditions.
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each run is determined by plotting ln(A∞ - A_t) versus time (t). This plot should yield a straight line with a slope equal to -k_obs. [1]2. The second-order rate constant (k₂) is then determined by plotting the calculated k_obs values against the corresponding concentrations of piperidine. The slope of this line is equal to k₂. [1]
Conclusion and Outlook
The comparative analysis of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene reactivity is a classic case study in physical organic chemistry, highlighting the nuanced competition between electronic and steric effects. While theoretical considerations alone are inconclusive, the experimental data presented for reactions with isopropoxide and sulphite clearly indicates a higher reactivity for the ortho-isomer. [1]This is primarily attributed to a dominant inductive effect and a consequently lower activation energy, which supersede the potential for steric hindrance. [1] For researchers, scientists, and drug development professionals, this guide underscores a critical principle: while general reactivity trends are invaluable, the specific choice of nucleophile, solvent, and reaction conditions can significantly influence the outcome. [1]Therefore, empirical validation remains the gold standard for optimizing synthetic routes and predicting isomeric reactivity in the development of novel chemical entities.
References
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
- Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. Benchchem.
- A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. Benchchem.
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Chemistry Stack Exchange.
- Ortho effect. Wikipedia.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
Sources
Safety Operating Guide
Navigating the Disposal of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 849035-74-1), a compound whose disposal requires careful consideration of its distinct chemical functionalities. By understanding the interplay of the nitro, fluoro, and methylsulfonyl groups, researchers can implement a disposal strategy that is both safe and compliant.
Immediate Safety & Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is imperative. This compound is classified with the GHS07 pictogram, indicating it can cause skin, eye, and respiratory irritation.[1][2]
Key Hazard Information:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.22 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage Class | 11: Combustible Solids | [1] |
Due to its hazardous nature, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: To be used if there is a risk of generating dust or aerosols.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following workflow provides a comprehensive approach to its management from point of generation to final disposal.
Caption: Disposal Workflow for this compound.
Experimental Protocol: Step-by-Step Disposal
-
Waste Collection: Collect all waste materials, including residual solid compound, contaminated weighing papers, and disposable labware, at the point of generation.
-
Waste Segregation: This waste must be segregated as "Halogenated Nitroaromatic Waste." It is crucial to prevent mixing with incompatible materials.
-
Container Selection: Utilize a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (irritant). The accumulation start date must also be clearly marked.
-
Interim Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area.
-
Secondary Containment: The satellite accumulation area must have secondary containment to mitigate any potential leaks or spills.
-
Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. All disposal must be in accordance with institutional and regulatory guidelines.
-
Recommended Disposal Method: The preferred method for the final disposal of this compound is high-temperature incineration equipped with afterburners and scrubbers. This is necessary to ensure the complete destruction of the molecule and to manage the potentially hazardous combustion byproducts.
-
Alternative Disposal Method: Chemical treatment may be a viable alternative in facilities equipped for such procedures.
The Rationale Behind the Disposal Strategy: A Scientific Perspective
The molecular structure of this compound dictates the necessary precautions and disposal methodology.
-
Nitroaromatic Core: Nitroaromatic compounds are known for their environmental persistence and potential toxicity. Biological treatment methods are often ineffective against these compounds. Therefore, destructive disposal methods are preferred.
-
Fluorine Content: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, adds to the molecule's stability. During high-temperature incineration, this can lead to the formation of hydrogen fluoride (HF), a highly corrosive and toxic gas. Licensed hazardous waste incinerators are equipped with scrubbers to neutralize acidic gases like HF.
-
Sulfur Content: The methylsulfonyl group introduces sulfur into the molecule. Combustion of organosulfur compounds produces sulfur oxides (SOx), which are precursors to acid rain.[3] These emissions must also be controlled through scrubbing systems in the incinerator.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don the mandatory PPE as outlined in Section 1.
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Chemical Treatment as a Disposal Alternative
For facilities with the appropriate engineering controls and expertise, chemical treatment can be an effective method for degrading nitroaromatic compounds prior to disposal.
-
Reduction: The nitro group can be reduced to an amino group, which is generally less toxic and more amenable to further degradation. Reagents such as zero-valent iron (ZVI) can be used for this purpose.[4]
-
Advanced Oxidation Processes (AOPs): AOPs, such as treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can be used to degrade nitroaromatic compounds.[5] This process generates highly reactive hydroxyl radicals that can break down the aromatic ring.
It is critical to note that these chemical treatment methods should only be performed by trained personnel in a controlled laboratory setting. The reaction byproducts must also be characterized and disposed of as hazardous waste.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Degradation of nitroaromatics with the Fenton reagent. (2003). Estonian Journal of Chemistry.
- This compound. Sigma-Aldrich.
- Treatment methods for the remediation of nitroaromatic explosives. (2021).
- Biological Treatment of Nitroaromatics in Wastew
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- This compound. PubChem.
- Proper Disposal of 1-Fluoro-4-nitrobenzene: A Guide for Labor
- Selective removal of nitroaromatic compounds from wastewater in an integrated zero valent iron (ZVI) reduction and ZVI/H2O2 oxidation process. (2018).
- This compound. ChemicalBook.
- SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. (2014). Fisher Scientific.
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY D
- Safety and handling of fluorin
- Devolatilization of Organo-Sulfur Compounds in Coal Gasification. (2017).
- REMOVAL OF REFRACTORY ORGANIC SULFUR COMPOUNDS IN FOSSIL FUELS USING MOF SORBENTS. (2010). Global NEST Journal.
- Method for the removal of organic sulfur from carbonaceous materials. (1999).
- Incineration Processes and Environmental Releases. (2000).
- 1-Fluoro-4-(2-nitroethenyl)
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. (2025).
- Removal of organosulfur compounds
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Safe disposal of carcinogenic nitrosamines. (1980). PubMed.
- DISPOSAL OF FLUORINE. (1967). OSTI.GOV.
- Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. (2024). Environmental Health News.
Sources
Mastering the Safe Handling of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, in-depth protocol for the safe handling, use, and disposal of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a compound with significant potential in medicinal chemistry and material science. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, fostering a culture of safety built on scientific understanding and field-proven expertise.
Understanding the Hazard: A Toxicological and Physicochemical Profile
This compound is a solid aromatic nitro compound. Its chemical structure, featuring a nitro group, a sulfonyl group, and a fluorine atom on a benzene ring, dictates its reactivity and toxicological properties. Aromatic nitro compounds are known for their potential to cause a range of adverse health effects.[1]
Key Hazards:
-
Skin, Eye, and Respiratory Irritation: Direct contact with the solid or its dust can cause significant irritation.[2]
-
Potential for Methemoglobinemia: A critical and often overlooked hazard of nitrobenzene derivatives is their ability to induce methemoglobinemia upon absorption.[1][3] This condition impairs the oxygen-carrying capacity of the blood and can lead to symptoms such as cyanosis, headache, dizziness, and in severe cases, stupor, coma, and death.[1][3]
-
Organ Damage: Prolonged or repeated exposure to similar aromatic nitro compounds has been linked to potential damage to the spleen, liver, and testes.[4]
Given these potential hazards, a robust and meticulously followed safety protocol is not just recommended, but essential.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves | Aromatic nitro compounds can penetrate many common glove materials. Butyl rubber offers excellent resistance to these chemicals.[5] Always double-glove for added protection. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | Provides a barrier against accidental spills and contamination of personal clothing. |
| Eye and Face Protection | Safety Goggles and a Full-Face Shield | Protects against dust particles and splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate pre-filters. | The organic vapor cartridge is essential for protection against any volatile organic compounds that may be present.[6][7][8] Since the compound is a solid powder, a P100 pre-filter is crucial to protect against inhalation of fine dust particles.[8][9] |
Procedural Integrity: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined protocol is paramount to ensuring safety. The following workflow is designed to minimize exposure risk at every stage of handling.
Preparation and Weighing
-
Designated Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.[2][5]
-
Surface Protection: Line the work surface of the fume hood with absorbent bench paper to contain any potential spills.[10]
-
Weighing Procedure:
-
Tare a sealed container on an analytical balance outside the fume hood.
-
Transfer the sealed container to the fume hood.
-
Carefully add the desired amount of the chemical to the container inside the fume hood.
-
Seal the container before removing it from the fume hood to the balance for final weighing. This "tared-container" method minimizes the risk of aerosolizing the powder in the open lab.[2]
-
-
Anti-Static Measures: Use an anti-static gun if the powder is prone to static cling, which can lead to uncontrolled dispersal.[2]
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents to the solid compound within the fume hood.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.
Post-Reaction Work-up and Purification
-
Quenching and Extraction: All quenching and extraction procedures should be carried out in the fume hood.
-
Rotary Evaporation: If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood.
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Safe handling workflow for this compound.
Emergency Response: Preparedness and Action
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[11]
-
Decontamination and Disposal: A Cradle-to-Grave Approach
Proper decontamination and disposal are critical to preventing residual contamination and ensuring environmental safety.
Decontamination
-
Work Surfaces: At the end of each work session, thoroughly decontaminate the fume hood and any equipment used with a suitable solvent, followed by a soap and water wash.[10][11]
-
Glassware: Rinse glassware with an appropriate solvent to remove residual compound. Then, wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, bench paper, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound or its solutions in a designated, sealed, and clearly labeled halogenated organic waste container.
-
-
EPA Hazardous Waste Code: Based on its chemical class (a nitrobenzene derivative), this waste would likely fall under the EPA hazardous waste code F004 , which includes nitrobenzene and spent non-halogenated solvents.[12][13] However, as a fluorinated compound, it should be managed as a halogenated waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Pickup and Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Santa Barbara. [Link]
-
A Comprehensive Guide to Safe Powder Handling. Powder-Solutions Inc. [Link]
-
Elevating Workplace Safety in Powder Handling Systems. Pneu Powders Systems. [Link]
-
General Use SOP for Irritants. University of California, Santa Cruz. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Provisional Peer-Reviewed Toxicity Values for Fluorobenzene (CASRN 462-06-6). U.S. Environmental Protection Agency. [Link]
-
Cleaning of laboratory material (Chem) - copia. ICRA Risk Assessment. [Link]
-
NIOSH Approved Respirator 5203 by 3M. The RIDGEPRO. [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Pesticide Environmental Stewardship. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
-
Nitrobenzene: toxicological overview. GOV.UK. [Link]
-
NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Niosh Indiana Industrial Mask Replacement Cartridges for sale. eBay. [Link]
-
TC Numbers and Cartridge Colors. Pesticide Environmental Stewardship. [Link]
-
Decontamination. University of Toronto Environmental Health & Safety. [Link]
-
Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
PUBLIC HEALTH STATEMENT NITROBENZENE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. safety.duke.edu [safety.duke.edu]
- 3. gov.uk [gov.uk]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdx.edu [pdx.edu]
- 6. theridgepro.com [theridgepro.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. oshacode.com [oshacode.com]
- 9. ebay.com [ebay.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
